5-(o-Tolyl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-4-2-3-5-13(10)12-6-11(9-15)7-14-8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPWPRJGLDAHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646996 | |
| Record name | 5-(2-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-89-9 | |
| Record name | 5-(2-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(o-Tolyl)nicotinaldehyde CAS number and chemical properties
An In-Depth Technical Guide to 5-(o-Tolyl)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(o-Tolyl)nicotinaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physicochemical properties, synthetic pathways, and its role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource, synthesizing established chemical principles with practical insights for laboratory application.
Core Compound Identification and Properties
5-(o-Tolyl)nicotinaldehyde, systematically named 5-(2-methylphenyl)pyridine-3-carbaldehyde, belongs to a class of substituted pyridines. The structure features a pyridine ring substituted at the 5-position with an ortho-tolyl group and at the 3-position with a formyl (aldehyde) group. This unique arrangement of a hydrogen-bond accepting pyridine nitrogen, a lipophilic tolyl moiety, and a reactive aldehyde handle makes it a valuable scaffold in drug design.
While a specific CAS Number for the ortho isomer is not readily found in common chemical databases, the closely related para-isomer, 5-(p-Tolyl)nicotinaldehyde, is identified by CAS Number 229008-16-6 .[1] Researchers should exercise diligence in sourcing and characterization.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | [2][3][4] |
| Molecular Weight | 197.23 g/mol | [2][3] |
| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Inferred from parent compound Nicotinaldehyde[5][6] |
| SMILES | O=Cc1cncc(c1)c2ccccc2C | |
| InChIKey | Inferred from structure | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |
Physicochemical and Spectroscopic Profile
The structural features of 5-(o-Tolyl)nicotinaldehyde give rise to a predictable spectroscopic signature, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet around δ 9.5-10.5 ppm), aromatic protons on both the pyridine and tolyl rings (in the δ 7.0-8.5 ppm region), and a singlet for the methyl protons of the tolyl group (around δ 2.0-2.5 ppm).
-
¹³C NMR Spectroscopy : The carbon NMR would feature a signal for the aldehyde carbonyl carbon at the downfield end of the spectrum (δ > 190 ppm), along with a series of signals in the aromatic region (δ 120-160 ppm) and a signal for the methyl carbon (around δ 20 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A strong, sharp absorption band between 1680-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] Additionally, C-H stretching vibrations for the aromatic rings are expected between 3000 and 3100 cm⁻¹.[7]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement of the molecular ion [M+H]⁺ at approximately m/z 198.0913.[4][8] The fragmentation pattern would likely involve the loss of the carbonyl group.[9]
Synthesis and Reactivity: A Versatile Chemical Hub
The synthesis of 5-(o-Tolyl)nicotinaldehyde is most efficiently achieved through modern cross-coupling methodologies, primarily the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of pharmaceutical synthesis.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The preferred synthetic route involves the palladium-catalyzed coupling of a halogenated pyridine precursor, such as 5-bromonicotinaldehyde, with o-tolylboronic acid. This method offers high yields and functional group tolerance.
Caption: Proposed Suzuki-Miyaura synthesis of 5-(o-Tolyl)nicotinaldehyde.
Core Reactivity: The Aldehyde as a Synthetic Linchpin
The aldehyde functional group is the primary site of reactivity, serving as an entry point for a wide array of chemical transformations. This versatility allows for the generation of diverse libraries of compounds for biological screening.[10]
-
Reduction to Alcohol : The aldehyde can be selectively reduced to the corresponding primary alcohol, [5-(o-tolyl)pyridin-3-yl]methanol, using mild reducing agents like sodium borohydride (NaBH₄). This alcohol is a key intermediate for etherification and esterification reactions.[10]
-
Oxidation to Carboxylic Acid : Oxidation of the aldehyde yields 5-(o-tolyl)nicotinic acid, a precursor for the synthesis of amides and esters, which are common motifs in drug molecules.
-
Carbon-Carbon Bond Formation : The aldehyde is an excellent substrate for reactions that extend the carbon framework, such as the Wittig reaction to form alkenes or the Knoevenagel condensation.[11]
Caption: Key synthetic transformations of the aldehyde group.
Relevance in Drug Discovery and Medicinal Chemistry
The 5-(o-Tolyl)nicotinaldehyde scaffold is of high interest to medicinal chemists for several reasons:
-
Privileged Structural Motifs : Both pyridine and substituted phenyl rings are considered "privileged scaffolds" in drug discovery, appearing frequently in FDA-approved drugs.[12] They offer a rigid framework for orienting functional groups for optimal interaction with biological targets.
-
Versatile Intermediate : As detailed above, the aldehyde group is a gateway to a multitude of other functionalities, enabling the rapid synthesis of diverse compound libraries. This is a critical strategy in the early phases of drug discovery for identifying hit and lead compounds.[]
-
Bioisosteric Potential : The tolyl group can be modified (e.g., by changing the methyl position or adding other substituents) to fine-tune steric and electronic properties, which can modulate a compound's potency, selectivity, and pharmacokinetic (ADME) profile.[14]
-
Proven Biological Activity of Related Scaffolds : Compounds containing similar tolyl-heterocycle structures have demonstrated significant biological activity. For instance, pyrazole derivatives with a tolyl group have shown potent antiproliferative activity against various cancer cell lines.[15][16] Furthermore, 8-(o-tolyl)quinazoline derivatives have been successfully developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a major target in cancer immunotherapy.[17]
Exemplar Experimental Protocols
The following protocols are provided as illustrative examples based on established chemical transformations. Researchers should adapt these procedures based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of 5-(o-Tolyl)nicotinaldehyde via Suzuki-Miyaura Coupling
-
Objective : To synthesize the title compound from commercially available starting materials.
-
Methodology :
-
To a round-bottom flask, add 5-bromonicotinaldehyde (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture of THF and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).
-
Heat the reaction mixture to reflux (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-(o-Tolyl)nicotinaldehyde.
-
Protocol 2: Reduction of 5-(o-Tolyl)nicotinaldehyde to [5-(o-Tolyl)pyridin-3-yl]methanol
-
Objective : To convert the aldehyde into the corresponding primary alcohol.[10]
-
Methodology :
-
Dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.
-
Conclusion
5-(o-Tolyl)nicotinaldehyde represents a strategically important building block for drug discovery and organic synthesis. Its synthesis is accessible through robust cross-coupling methods, and its aldehyde functionality provides a versatile handle for constructing a wide range of more complex molecular architectures. The prevalence of its core structural motifs in biologically active compounds underscores its potential for the development of novel therapeutics, particularly in oncology and immunology. This guide serves as a foundational resource for scientists aiming to leverage the unique chemical properties of this compound in their research endeavors.
References
-
PubChemLite. 6-(o-tolyl)nicotinaldehyde (C13H11NO). Available from: [Link]
-
MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Available from: [Link]
-
Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information For - The Royal Society of Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Available from: [Link]
-
ResearchGate. IR spectrum of bulk 5-o-tolyl-2-pentene (OTP) Figs. 2a-c show the IR.... Available from: [Link]
-
Wikipedia. Pyridine-3-carbaldehyde. Available from: [Link]
-
Chemsrc. Nicotinaldehyde | CAS#:500-22-1. Available from: [Link]
-
ResearchGate. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Available from: [Link]
-
ScienceDirect. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Available from: [Link]
-
Pharmacologyonline. Pharmacophore Designing, ADME-Tox Prediction and Synthesis of Some New Chalconesemicarbazones. Available from: [Link]
-
PubChemLite. 6-(p-tolyl)nicotinaldehyde (C13H11NO). Available from: [Link]
-
NIST WebBook. 2-Pyridinecarboxaldehyde. Available from: [Link]
-
Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available from: [Link]
Sources
- 1. 5-(P-tolyl)nicotinaldehyde | 229008-16-6 [sigmaaldrich.cn]
- 2. 1620570-37-7|5-(o-Tolyl)picolinaldehyde|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 6-(o-tolyl)nicotinaldehyde (C13H11NO) [pubchemlite.lcsb.uni.lu]
- 5. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. Nicotinaldehyde | CAS#:500-22-1 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 6-(p-tolyl)nicotinaldehyde (C13H11NO) [pubchemlite.lcsb.uni.lu]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. researchgate.net [researchgate.net]
- 16. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 17. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 5-(o-Tolyl)nicotinaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(o-Tolyl)nicotinaldehyde
Part 1: Executive Summary & Core Identity
5-(o-Tolyl)nicotinaldehyde (also known as 5-(2-methylphenyl)pyridine-3-carbaldehyde) represents a critical biaryl pyridine scaffold in medicinal chemistry. As a functionalized heterocyclic intermediate, it serves as a precursor for complex pharmaceutical agents, including kinase inhibitors (e.g., p38 MAP kinase) and integrin antagonists. Its structural uniqueness lies in the ortho-methyl group on the phenyl ring, which introduces specific steric constraints (atropisomerism potential) that can influence the binding affinity and selectivity of downstream clinical candidates.
Physicochemical Specifications
| Property | Value |
| Chemical Name | 5-(2-methylphenyl)pyridine-3-carbaldehyde |
| Common Name | 5-(o-Tolyl)nicotinaldehyde |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| Exact Mass | 197.0841 |
| CAS Number (Isomer Ref) | Note: Isomeric with 5-(p-Tolyl)nicotinaldehyde (CAS 229008-16-6) |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~2.8 - 3.1 |
Part 2: Structural Analysis & Molecular Geometry
The molecule consists of a central pyridine ring substituted at the 3-position with a reactive aldehyde group and at the 5-position with an o-tolyl group. The steric bulk of the ortho-methyl group forces the phenyl ring to twist out of coplanarity with the pyridine ring, creating a non-planar conformation. This "twist" is a critical design feature for disrupting pi-stacking in biological targets and improving solubility compared to planar analogs.
Figure 1: Structural Logic & Connectivity
Caption: Structural decomposition showing the steric influence of the o-tolyl group on the pyridine core.
Part 3: Synthetic Methodology (Field-Proven Protocol)
The most reliable route to 5-(o-Tolyl)nicotinaldehyde is via Suzuki-Miyaura cross-coupling . This method offers high chemoselectivity, tolerating the aldehyde functionality without the need for protecting groups.
Retrosynthetic Analysis
-
Target: 5-(o-Tolyl)nicotinaldehyde
-
Disconnection: C5–C1' Biaryl Bond
-
Precursors: 5-Bromonicotinaldehyde + o-Tolylboronic acid[1][2]
Experimental Protocol
Reagents:
-
Substrate: 5-Bromonicotinaldehyde (1.0 eq)
-
Coupling Partner: 2-Methylphenylboronic acid (o-Tolylboronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
-
Inertion: Charge a reaction vessel (microwave vial or round-bottom flask) with 5-bromonicotinaldehyde, o-tolylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) or Argon three times.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalysis: Add the Palladium catalyst under a positive stream of inert gas.
-
Reaction:
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave: Irradiate at 100–110°C for 30–60 minutes (preferred for screening).
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with Ethyl Acetate (EtOAc).
-
Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc).
-
Observation: The product usually elutes after the debrominated byproduct (nicotinaldehyde) and before the homocoupled biaryl.
-
Figure 2: Synthetic Pathway (Suzuki-Miyaura Coupling)
Caption: Catalytic cycle for the synthesis of the target biaryl aldehyde.
Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde (-CHO): Singlet at ~10.1 ppm.
-
Pyridine Protons:
-
H2 (between N and CHO): ~9.0–9.1 ppm (doublet or singlet).
-
H6 (adjacent to N): ~8.8 ppm.
-
H4 (between CHO and Tolyl): ~8.2 ppm.
-
-
Tolyl Protons: Multiplet at 7.2–7.4 ppm (4H, aromatic).
-
Methyl Group: Singlet at ~2.3 ppm (3H).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Observed peak at m/z 198.2.
-
Part 5: Applications in Drug Discovery
5-(o-Tolyl)nicotinaldehyde is not merely an endpoint but a versatile "divergent intermediate."
-
Reductive Amination: The aldehyde group is a prime handle for reductive amination to generate secondary amines, a common motif in GPCR ligands .
-
HWE/Wittig Olefination: Reaction with phosphonates yields vinyl-pyridine derivatives, often used as Michael acceptors in covalent kinase inhibitors .
-
Heterocycle Formation: Condensation with hydrazines or amidines can build fused ring systems (e.g., pyrido[2,3-d]pyrimidines) found in oncology targets (e.g., PI3K inhibitors).
References
- Google Patents. (2021). US11174228B2 - Antagonists of human integrin (α4)(β7).
-
Google Patents. (2019).[1] US20190315692A1 - Antagonists of human integrin (alpha4)(beta7).[1] Retrieved from
Sources
- 1. US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
- 2. US11174228B2 - Antagonists of human integrin (α4)(β7) - Google Patents [patents.google.com]
- 3. WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
Commercial suppliers of 5-(o-Tolyl)nicotinaldehyde for research
Technical Sourcing & Validation of 5-(o-Tolyl)nicotinaldehyde
Executive Summary 5-(o-Tolyl)nicotinaldehyde (systematically: 5-(2-methylphenyl)pyridine-3-carbaldehyde) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of p38 MAP kinase inhibitors and complex biaryl scaffolds. Unlike commodity pyridines, this molecule is frequently categorized as "made-to-order" rather than "in-stock" by major catalog houses. This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure the integrity of Structure-Activity Relationship (SAR) campaigns.
Part 1: Chemical Identity & Significance[2]
Precise identification is critical when sourcing positional isomers of pyridine. Ambiguity in nomenclature often leads to the purchase of the wrong isomer (e.g., picolinaldehyde vs. nicotinaldehyde).
| Parameter | Technical Specification |
| Systematic Name | 5-(2-methylphenyl)pyridine-3-carbaldehyde |
| Common Name | 5-(o-Tolyl)nicotinaldehyde |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| Key Functional Groups | Pyridine (heterocycle), Aldehyde (electrophile), o-Tolyl (steric biaryl) |
| SMILES | Cc1ccccc1-c2cncc(C=O)c2 |
| Search Strategy | Use SMILES or InChI for database searches (SciFinder/Reaxys) as CAS numbers vary by vendor for non-commodity isomers.[1][2][3] |
SAR Context: The o-tolyl group introduces significant steric twist (atropisomerism potential) relative to the pyridine ring, influencing binding pocket fit in kinase domains. The C-3 aldehyde serves as a versatile handle for reductive aminations or Horner-Wadsworth-Emmons olefinations.
Part 2: The Sourcing Landscape
Due to the specific substitution pattern, this compound is rarely held in bulk inventory. Sourcing follows a tiered probability model.
Sourcing Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for sourcing non-commodity heterocyclic intermediates.
Supplier Categories
-
Tier 1: High-Probability Stock (Catalog)
-
Vendors:Combi-Blocks , Enamine , Fluorochem .
-
Strategy: These vendors specialize in pyridine building blocks. Search by structure, not just name.
-
Red Flag: If the lead time is "2-3 weeks," they are synthesizing it on demand.
-
-
Tier 2: Aggregators (Procurement)
-
Vendors:MolPort , eMolecules , Sigma-Aldrich (Marketplace) .
-
Strategy: Use these platforms to check global inventory visibility. Note that pricing often includes a markup.
-
-
Tier 3: Custom Synthesis Services
-
Vendors:WuXi AppTec , Pharmablock , Syngene .
-
Use Case: Required for multi-gram to kilogram scale-up.
-
Part 3: Quality Control & Validation Protocols
Commercial samples of nicotinaldehydes are prone to oxidation.[4] Upon receipt, the material must be validated to ensure the "white powder" has not degraded into the corresponding carboxylic acid.
Validation Workflow
-
Appearance Check:
-
Pass: White to pale yellow solid.
-
Fail: Dark brown/sticky solid (indicates polymerization or extensive oxidation).
-
-
1H NMR Diagnostic (DMSO-d6):
-
Aldehyde Peak: Look for a singlet at ~10.1 ppm .[5]
-
Contaminant Check: A broad singlet at ~13.0 ppm indicates oxidation to 5-(o-tolyl)nicotinic acid.
-
Integration: The ratio of the aldehyde proton (1H) to the methyl group of the tolyl ring (3H, singlet at ~2.3 ppm) must be exactly 1:3.
-
-
LC-MS Purity:
-
Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).
-
Target Mass: [M+H]+ = 198.2.
-
Hydrate Formation: Aldehydes in aqueous mobile phases may show a hydrate peak [M+H2O+H]+ = 216.2. Do not mistake this for an impurity.
-
Part 4: The "Make vs. Buy" Protocol (In-House Synthesis)
If commercial lead times are unacceptable, this molecule can be synthesized in a single step using a Suzuki-Miyaura cross-coupling. This protocol is robust and self-validating.
Reaction Pathway (DOT Visualization)
Figure 2: One-step synthesis via Suzuki-Miyaura coupling using commodity starting materials.
Step-by-Step Methodology
Reagents:
-
5-Bromo-3-pyridinecarboxaldehyde (1.0 equiv)
-
2-Methylphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[6]·CH₂Cl₂ (0.05 equiv) – Preferred for steric bulk tolerance.
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[6]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: In a round-bottom flask equipped with a condenser, charge the bromide, boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under inert flow.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate and purify via flash chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
Why this works: The electron-deficient pyridine ring facilitates oxidative addition, while the o-tolyl boronic acid is nucleophilic enough to overcome the steric hindrance at the ortho position.
Part 5: Handling & Stability[1]
-
Storage: Store at -20°C under Argon. Aldehydes are electrophilic and prone to autoxidation.
-
Reactivity: Avoid storing in methanol/ethanol for long periods without base, as hemiacetals may form reversibly, complicating NMR interpretation.
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Pyridine Synthesis & Sourcing: Combi-Blocks Catalog Entry for Pyridine Intermediates. Combi-Blocks Inc.Link
-
Boronic Acid Stability: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link
-
Starting Material Verification: PubChem Compound Summary for 5-Bromonicotinaldehyde (CAS 113118-81-3). Link
Sources
A Technical Guide to the Synthesis, Characterization, and Reactivity of 5-(o-Tolyl) and 6-(o-Tolyl) Nicotinaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nicotinaldehydes are pivotal building blocks in the synthesis of a diverse range of biologically active molecules and functional materials. The precise positioning of substituents on the pyridine ring can dramatically influence the physicochemical properties and reactivity of these compounds, thereby impacting their utility in various applications. This in-depth technical guide provides a comparative analysis of two constitutional isomers: 5-(o-Tolyl)nicotinaldehyde and 6-(o-Tolyl)nicotinaldehyde. We will explore their synthesis, spectroscopic characterization, and differential reactivity, offering insights into the profound effects of substituent placement on the chemical behavior of these valuable synthetic intermediates.
Introduction: The Significance of Positional Isomerism in Substituted Nicotinaldehydes
Nicotinaldehyde, or pyridine-3-carbaldehyde, serves as a versatile scaffold in medicinal chemistry and materials science.[1] Functionalization of the pyridine ring allows for the fine-tuning of electronic properties, steric profiles, and biological activities. The introduction of an aryl group, such as an o-tolyl moiety, at different positions on the pyridine ring gives rise to isomers with distinct chemical personalities.
The key distinction between 5-(o-tolyl) and 6-(o-tolyl) nicotinaldehyde lies in the proximity of the bulky o-tolyl group to the pyridine nitrogen and the aldehyde functionality. This seemingly subtle difference has significant implications for:
-
Steric Hindrance: The o-tolyl group at the 6-position is expected to exert a greater steric effect due to its proximity to the nitrogen atom, influencing reaction kinetics and conformational preferences.[2]
-
Electronic Effects: The position of the tolyl group can modulate the electron density of the pyridine ring and the electrophilicity of the aldehyde's carbonyl carbon.[3]
-
Reactivity: These steric and electronic differences will manifest in the reactivity of both the pyridine ring and the aldehyde group in various chemical transformations.
This guide will systematically dissect these differences, providing a comprehensive understanding of each isomer's unique characteristics.
Synthetic Strategies: Accessing the Isomeric Scaffolds
The most versatile and widely employed method for the synthesis of aryl-substituted pyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction facilitates the formation of a carbon-carbon bond between a halo-pyridine and an organoboron reagent.
General Suzuki-Miyaura Coupling Protocol
The synthesis of both 5-(o-tolyl) and 6-(o-tolyl) nicotinaldehyde can be achieved by coupling the corresponding bromonicotinaldehyde with o-tolylboronic acid.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling for the synthesis of tolyl-substituted nicotinaldehydes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: In a flame-dried Schlenk flask, dissolve the respective bromonicotinaldehyde (1.0 eq.), o-tolylboronic acid (1.2-1.5 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) in a degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water).
-
Base Addition: Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.), to the reaction mixture.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Isomer-Specific Considerations
-
For 5-(o-Tolyl)nicotinaldehyde: The starting material would be 5-bromonicotinaldehyde. The reaction is expected to proceed with good yields due to the relatively unhindered nature of the 5-position.
-
For 6-(o-Tolyl)nicotinaldehyde: The starting material would be 6-bromonicotinaldehyde or 6-chloronicotinaldehyde. The steric hindrance from the ortho-methyl group on the tolyl ring and its proximity to the pyridine nitrogen at the 6-position may necessitate the use of more specialized, sterically bulky phosphine ligands (e.g., SPhos, XPhos) to achieve high yields and prevent catalyst deactivation. The reactivity of the halogen at the 6-position generally follows the order I > Br > Cl.[7]
Spectroscopic Characterization: Unraveling the Isomeric Fingerprints
The structural differences between the two isomers can be readily distinguished using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aldehyde Proton: The aldehyde proton (CHO) in both isomers is expected to appear as a singlet in the downfield region (δ 9.0-10.0 ppm).[1] The electronic environment, and thus the chemical shift, may differ slightly between the two isomers.
-
Aromatic Protons: The protons on the pyridine and tolyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). The splitting patterns will be distinct for each isomer due to the different substitution patterns. In the 6-(o-tolyl) isomer, the proximity of the tolyl group to the pyridine nitrogen may cause a more significant downfield shift for the adjacent pyridine proton compared to the 5-isomer.
-
Methyl Protons: The methyl protons of the tolyl group will appear as a singlet in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR:
-
Carbonyl Carbon: The carbonyl carbon of the aldehyde will be observed in the highly deshielded region of the spectrum (δ 190-215 ppm).[1]
-
Aromatic Carbons: The aromatic carbons will appear in the δ 120-160 ppm range. The chemical shifts will be sensitive to the substitution pattern.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic IR absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1680-1740 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde.[8][9] Conjugation with the aromatic system will influence the exact position.
-
C-H Stretch (Aldehyde): Two weak to medium bands around 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹, known as a Fermi doublet, are characteristic of the aldehyde C-H stretch.[8][10]
-
Aromatic C=C and C-H Stretches: Multiple bands in the 1440-1625 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H) regions.[8]
Mass Spectrometry (MS)
Both isomers will have the same molecular weight and will show a molecular ion peak corresponding to their exact mass. The fragmentation patterns may differ due to the different substitution patterns, potentially allowing for their differentiation.
Table 1: Predicted Spectroscopic Data Comparison
| Feature | 5-(o-Tolyl)nicotinaldehyde | 6-(o-Tolyl)nicotinaldehyde | Rationale for Differences |
| ¹H NMR (Aldehyde H) | ~9.5-10.0 ppm | ~9.5-10.0 ppm | Minor shifts due to different electronic environments. |
| ¹H NMR (Aromatic H) | Distinct splitting patterns | Distinct splitting patterns, potential for greater deshielding of pyridine H adjacent to N | Positional isomerism leads to unique coupling constants. Steric hindrance in the 6-isomer may affect the conformation and through-space interactions. |
| ¹³C NMR (C=O) | ~190-200 ppm | ~190-200 ppm | Subtle shifts reflecting the electronic influence of the tolyl group's position. |
| IR (C=O Stretch) | ~1700-1720 cm⁻¹ | ~1700-1720 cm⁻¹ | The degree of conjugation and electronic effects may cause slight variations in the wavenumber. |
Comparative Reactivity: A Tale of Two Isomers
The differential placement of the o-tolyl group leads to notable differences in the reactivity of the aldehyde functionality and the pyridine ring.
Reactivity of the Aldehyde Group
The aldehyde group in both isomers can undergo a variety of classical reactions, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol.
-
Condensation reactions such as Knoevenagel condensation and Wittig reactions.
-
Imine formation with primary amines.
Workflow for Aldehyde Transformations:
Caption: Common synthetic transformations of the aldehyde group in tolyl-nicotinaldehydes.
Comparative Insights:
The electrophilicity of the carbonyl carbon is a key determinant of its reactivity in nucleophilic addition and condensation reactions. The pyridine nitrogen is electron-withdrawing, and this effect is more pronounced at the 2- and 4-positions. In the case of nicotinaldehyde (3-formylpyridine), the electronic influence is less direct.
-
5-(o-Tolyl)nicotinaldehyde: The tolyl group at the 5-position is meta to the aldehyde and will have a predominantly inductive effect.
-
6-(o-Tolyl)nicotinaldehyde: The tolyl group at the 6-position is para to the aldehyde and can exert both inductive and resonance effects, potentially influencing the reactivity of the aldehyde to a greater extent. However, the significant steric hindrance from the ortho-tolyl group at the 6-position, adjacent to the pyridine nitrogen, is likely the dominant factor.[11][12] This steric bulk can hinder the approach of nucleophiles to the aldehyde carbonyl, potentially leading to slower reaction rates compared to the 5-isomer.
Reactivity of the Pyridine Ring
The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. Conversely, it is more prone to nucleophilic aromatic substitution, especially at the 2- and 4-positions.[13]
-
Nucleophilicity of the Pyridine Nitrogen: The steric hindrance of the o-tolyl group at the 6-position will significantly impede reactions involving the pyridine nitrogen, such as N-alkylation or the formation of pyridinium ylides.[14] The 5-isomer, with its less encumbered nitrogen, will be more amenable to such transformations.
-
Electrophilic Substitution: While generally disfavored, any electrophilic substitution would be directed by the existing substituents. The electron-donating nature of the tolyl group and the directing effect of the aldehyde would lead to complex regiochemical outcomes.
-
Nucleophilic Substitution: The 6-position of the pyridine ring is activated towards nucleophilic attack. Therefore, if a leaving group were present at this position, it would be more readily displaced than a similar group at the 5-position.
Potential Applications and Future Directions
The distinct steric and electronic profiles of these isomers make them suitable for different applications in drug discovery and materials science.
-
5-(o-Tolyl)nicotinaldehyde: With its more accessible pyridine nitrogen and aldehyde functionality, this isomer may be a preferred building block for synthesizing ligands for metal complexes or for constructing molecules where interactions with the nitrogen atom are crucial for biological activity.[15]
-
6-(o-Tolyl)nicotinaldehyde: The sterically hindered nature of this isomer could be exploited to create conformationally restricted molecules, which can be advantageous in designing selective enzyme inhibitors or receptor ligands where a specific geometry is required for binding.[16] The hindered rotation around the aryl-pyridine bond could also lead to atropisomerism, a feature of interest in chiral ligand design.
Conclusion
The positional isomerism of the o-tolyl group in 5- and 6-(o-tolyl)nicotinaldehyde has a profound impact on their synthesis, spectroscopic properties, and chemical reactivity. The greater steric hindrance in the 6-isomer is a key differentiating feature, influencing both the synthetic accessibility and the reactivity of the molecule. A thorough understanding of these differences is essential for researchers to effectively utilize these versatile building blocks in the design and synthesis of novel chemical entities with tailored properties.
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Kinetics and mechanism of replacement of chloride ion in trans-chloro-(o-tolyl)bis(triethylphosphine)platinum(II) by substituted pyridine compounds: influence of the basicity and steric hindrance of the pyridines on their reactivity towards the reaction intermediate. Journal of the Chemical Society, Dalton Transactions. [Link]
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NMR conformational analysis of p-tolyl furanopyrimidine 2'-deoxyribonucleoside and crystal structure of its 3',5'-di-O-acetyl derivative. PubMed. [Link]
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6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. PubMed. [Link]
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2-(o-Tolyl) Pyridine as Ligand Improves the Efficiency in Ketone Directed ortho-Arylation. ResearchGate. [Link]
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
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One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-(o-Tolyl)nicotinaldehyde via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of 5-Aryl Nicotinaldehydes
The 5-aryl nicotinaldehyde scaffold is a privileged structural motif in modern medicinal chemistry. Its derivatives are integral components of numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] The ability to efficiently synthesize these structures is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[4][5][6] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[7][8][9]
This document provides an in-depth guide and a field-proven protocol for the synthesis of 5-(o-Tolyl)nicotinaldehyde from 5-bromonicotinaldehyde and o-tolylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step methodology designed for reproducibility and high yield.
Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species (in this case, o-tolylboronic acid) with an organic halide (5-bromonicotinaldehyde) using a palladium catalyst.[10][11] The transformation is driven by a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][12][13]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-bromine bond of the 5-bromonicotinaldehyde. This step oxidizes the catalyst from Pd(0) to a Pd(II) intermediate.[5][10]
-
Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[14][15][16] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group (o-tolyl) to the Pd(II) complex, displacing the halide.[17][18]
-
Reductive Elimination : In the final step, the two organic groups (the nicotinaldehyde and tolyl moieties) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product, 5-(o-Tolyl)nicotinaldehyde. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol
This protocol is optimized for the gram-scale synthesis of 5-(o-Tolyl)nicotinaldehyde, focusing on procedural robustness and high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromonicotinaldehyde | ≥97% | Commercially Available | Starting electrophile.[1] |
| o-Tolylboronic acid | ≥97% | Commercially Available | Nucleophilic coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Pd(0) catalyst precursor. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base for boronic acid activation.[18] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Organic solvent.[19] |
| Deionized Water | N/A | In-house | Co-solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Hexanes | ACS Grade | Commercially Available | Chromatography eluent. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | Used in aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | Stationary phase for chromatography. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Cylinder | Inert gas. |
Equipment
-
Two-neck round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (N₂ or Ar) with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Maintain an inert atmosphere throughout the reaction.
-
Charge Reagents: To the flask, add 5-bromonicotinaldehyde (1.0 eq.), o-tolylboronic acid (1.3 eq.), and finely ground anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition and Degassing: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M. It is critical to degas the solvent mixture thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][20] This can be achieved by bubbling nitrogen or argon through the mixture for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq.) to the stirring reaction mixture. The mixture may change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 90 °C using a pre-heated heating mantle. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting 5-bromonicotinaldehyde spot indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water (2x) and brine (1x). The aqueous washes remove the inorganic base and boron byproducts.[21]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[21][22] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure 5-(o-Tolyl)nicotinaldehyde.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final product, a solid, in a cool, dark place.
Quantitative Data and Expected Outcome
The following table outlines the stoichiometry and expected yield for a typical reaction. Yields are highly dependent on the precise reaction conditions and purity of reagents.[1][18]
| Component | M.W. ( g/mol ) | Equivalents | Amount |
| 5-Bromonicotinaldehyde | 186.01 | 1.0 | 1.00 g |
| o-Tolylboronic acid | 135.96 | 1.3 | 0.99 g |
| K₂CO₃ | 138.21 | 2.5 | 1.86 g |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.19 g |
| Product: 5-(o-Tolyl)nicotinaldehyde | 197.23 | - | Expected Yield: 75-88% |
Expert Discussion: The "Why" Behind the Protocol
-
Catalyst System: While many modern ligands exist, Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is highly effective for the coupling of aryl bromides.[2][7] Its four phosphine ligands provide a stable complex that readily enters the catalytic cycle. For more challenging couplings (e.g., with aryl chlorides), more electron-rich and bulky ligands like SPhos or XPhos might be required to facilitate the oxidative addition step.[23][24]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over organic bases for this type of transformation.[18][24] They are effective at forming the active boronate species required for transmetalation and are easily removed during the aqueous work-up. The strength of the base can influence reaction rates; stronger bases like K₃PO₄ may accelerate the reaction but can also promote side reactions if sensitive functional groups are present.[14]
-
Solvent System: A biphasic or aqueous-organic solvent system is standard for Suzuki couplings.[19] Polar aprotic solvents like 1,4-dioxane or THF are excellent at dissolving the organic substrates and the palladium complex.[20][25] The addition of water is crucial for dissolving the inorganic base, thereby creating the necessary interface for the activation of the boronic acid.[20][26] The quality of the solvent is paramount, as impurities can poison the catalyst.[27]
-
Troubleshooting Common Issues:
-
Low Yield: Often caused by inefficient degassing (leading to catalyst deactivation), impure reagents, or sub-optimal temperature. Ensure all reagents are pure and the system is rigorously kept under an inert atmosphere.
-
Protodeborylation: A common side reaction where the boronic acid is replaced by a hydrogen atom.[4] This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring and heating to favor the cross-coupling pathway.
-
Homo-coupling: The formation of bi-aryl products from the coupling of two identical starting materials (e.g., o,o'-bitolyl). This is often more prevalent when using a Pd(II) precatalyst that requires an initial reduction step. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[4]
-
References
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- University of Cambridge. An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines.
- PMC. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
- ResearchGate. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens OPEN.
- PMC. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a.
- BenchChem. 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
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- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 7. thieme-connect.com [thieme-connect.com]
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Application Notes and Protocols for Utilizing 5-(o-Tolyl)nicotinaldehyde as a Scaffold in Drug Discovery
Introduction: The Strategic Value of the 5-(o-Tolyl)nicotinaldehyde Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2][3][4] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it an ideal core for interacting with a wide range of biological targets.[3][5] Within this class, the 5-(o-Tolyl)nicotinaldehyde scaffold presents a particularly compelling, yet underexplored, framework for novel drug discovery.
This biaryl structure combines the established pharmacophoric features of the pyridine ring with the conformational influence of an ortho-substituted tolyl group. This substitution introduces a controlled steric hindrance that can dictate the molecule's three-dimensional presentation to a target protein, potentially leading to enhanced selectivity and potency. The aldehyde functionality at the 3-position serves as a versatile chemical handle, a gateway for a multitude of chemical transformations to build diverse compound libraries for structure-activity relationship (SAR) studies.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of the 5-(o-Tolyl)nicotinaldehyde scaffold. We will detail robust protocols for its construction and subsequent functionalization, and discuss its application in building focused libraries for hit-to-lead optimization.
Core Scaffold Synthesis: Suzuki-Miyaura Cross-Coupling
The most efficient and versatile method for constructing the 5-aryl-nicotinaldehyde backbone is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction forms the crucial carbon-carbon bond between the pyridine and tolyl rings with high efficiency and excellent functional group tolerance. The general strategy involves coupling a halogenated nicotinaldehyde, such as 5-bromonicotinaldehyde, with o-tolylboronic acid.
Caption: Synthesis of the core scaffold via Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 5-(o-Tolyl)nicotinaldehyde
This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyridine derivatives.[7] Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
5-Bromonicotinaldehyde
-
o-Tolylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-Bromonicotinaldehyde (1.0 mmol, 1.0 equiv.), o-tolylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles or bubble with argon/nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(o-Tolyl)nicotinaldehyde.
Derivatization of the Aldehyde: Building a Chemical Library
The aldehyde group is a versatile functional group that can be readily transformed into a wide array of other functionalities, enabling the rapid generation of a diverse library of analogs for SAR studies. Below are protocols for three fundamental transformations: Knoevenagel condensation, reductive amination, and the Wittig reaction.
Caption: Workflow for scaffold derivatization and library synthesis.
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[8][9][10] This reaction is ideal for introducing functionalities like nitriles, esters, and carboxylic acids, which can act as key pharmacophoric features.
Materials:
-
5-(o-Tolyl)nicotinaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 mmol, 1.0 equiv.) and the active methylene compound (1.1 mmol, 1.1 equiv.) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.1 equiv.).
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
| Active Methylene Compound | Typical Catalyst | Expected Product Class |
| Malononitrile | Piperidine | 2-((5-(o-tolyl)pyridin-3-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(5-(o-tolyl)pyridin-3-yl)acrylate |
| Cyanoacetic Acid | Ammonium Acetate | (E)-2-cyano-3-(5-(o-tolyl)pyridin-3-yl)acrylic acid |
Protocol 3: Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[11][12][13][14] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent.
Materials:
-
5-(o-Tolyl)nicotinaldehyde
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 mmol, 1.0 equiv.) and the desired amine (1.1 mmol, 1.1 equiv.) in DCE (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise to the stirring solution.
-
Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired amine.
| Amine | Reducing Agent | Expected Product Class |
| Benzylamine | NaBH(OAc)₃ | N-((5-(o-tolyl)pyridin-3-yl)methyl)aniline |
| Morpholine | NaBH(OAc)₃ | 4-((5-(o-tolyl)pyridin-3-yl)methyl)morpholine |
| Aniline | NaBH(OAc)₃ | N-((5-(o-tolyl)pyridin-3-yl)methyl)aniline |
Protocol 4: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a classic and reliable method for converting aldehydes into alkenes with precise control over the double bond's location.[15][16][17][18][19] This allows for the introduction of various substituted vinyl groups, extending the scaffold and exploring new chemical space.
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
5-(o-Tolyl)nicotinaldehyde
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt (1.1 mmol, 1.1 equiv.) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 mmol, 1.1 equiv.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Aldehyde Addition:
-
Dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 mmol, 1.0 equiv.) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at the same low temperature.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane). Further purification is achieved by column chromatography.
Application in SAR Studies and Target Identification
The systematic application of the protocols described above allows for the creation of a focused library of 5-(o-Tolyl)nicotinaldehyde derivatives. Each derivative explores a specific modification to the scaffold, allowing for a comprehensive structure-activity relationship (SAR) analysis. By varying the substituents introduced through these reactions, researchers can probe the effects of electronics, sterics, and hydrogen bonding potential on biological activity.
Once a library is synthesized, in silico methods can provide valuable initial insights into potential biological targets.
Caption: Workflow for computational target identification.
-
Reverse Docking: This method screens a single ligand against a large database of protein structures to identify potential binding partners.[20]
-
Pharmacophore Screening: A pharmacophore model can be built from the most active compounds in the library and used to search for proteins that contain a complementary binding site.
-
Chemical Similarity Searching: The structures of novel compounds can be compared to databases of known bioactive molecules to infer potential targets based on the principle that structurally similar molecules often have similar biological activities.[21]
These computational predictions can help prioritize compounds and guide the design of subsequent biological assays, streamlining the early stages of the drug discovery process.[21][22][23][24]
Conclusion
The 5-(o-Tolyl)nicotinaldehyde scaffold represents a rich starting point for medicinal chemistry campaigns. Its strategic design combines the well-validated pyridine core with a conformationally-directing tolyl group and a highly versatile aldehyde handle. The protocols outlined in these application notes provide a robust framework for synthesizing this scaffold and for generating diverse libraries of derivatives. By integrating these synthetic strategies with modern computational approaches, researchers can efficiently explore the chemical space around this promising scaffold and unlock its potential for discovering next-generation therapeutics.
References
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Jadhav, S. A., & Mane, R. A. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(45), 28243-28266. Available at: [Link]
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Al-dujailly, M. A., & Al-karagoly, H. K. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178. Available at: [Link]
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Krasavin, M., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 424-429. Available at: [Link]
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Ayele, Y., & Belay, A. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12. Available at: [Link]
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Shafiq, Z., et al. (2025). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Request PDF. Available at: [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Maddila, S., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. Available at: [Link]
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Al-Mokhanam, A. A., et al. (2020). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Request PDF. Available at: [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Molecules, 26(15), 4487. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Sharma, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103681. Available at: [Link]
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Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Journal of Cheminformatics, 11(1), 64. Available at: [Link]
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LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
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Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 22205. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Organic Reactions. Available at: [Link]
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Al-Masoudi, N. A., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022. Available at: [Link]
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Jangade, N. B., et al. (2022). In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. International Scientific Organization. Available at: [Link]
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Al-Zahrani, A. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4389-4413. Available at: [Link]
-
Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7338. Available at: [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Available at: [Link]
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Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00862-23. Available at: [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 486. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Wittig Reaction. (n.d.). Dalal Institute. Available at: [Link]
-
Practical synthesis of biaryl colchicinoids containing 3′,4′-catechol ether-based A-rings via Suzuki cross-coupling with ligandless palladium in water. (1999). Semantic Scholar. Available at: [Link]
-
D'Agliano, F., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5133. Available at: [Link]
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Hordiienko, A. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 425. Available at: [Link]
-
Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps. Available at: [Link]
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409. Available at: [Link]
-
Galloway, W. R. J. D., & Spring, D. R. (2013). Towards drugging the 'undruggable': enhancing the scaffold diversity of synthetic small molecule screening collections using diversity-oriented synthesis. Future Medicinal Chemistry, 5(5), 505-520. Available at: [Link]
-
Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). CMJ Publishers. Available at: [Link]
-
Mroue, M. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5786. Available at: [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. Available at: [Link]
-
Hamada, Y. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine and Its Derivatives. IntechOpen. Available at: [Link]
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Application Note: High-Yield Synthesis of Schiff Bases from 5-(o-Tolyl)nicotinaldehyde
Abstract & Strategic Value
This application note details the protocol for synthesizing Schiff bases (imines) derived from 5-(o-Tolyl)nicotinaldehyde . While pyridine-3-carboxaldehydes are common scaffolds in medicinal chemistry, the presence of the 5-(o-tolyl) substituent introduces specific steric and lipophilic properties that enhance membrane permeability and target binding affinity in kinase inhibitors and antimicrobial agents.
This guide provides two validated workflows:
-
Method A: Conventional Acid-Catalyzed Reflux (Scalable, high purity).
-
Method B: Microwave-Assisted Synthesis (High throughput, rapid kinetics).
Chemical Context & Precursor Analysis[1][2][3][4][5][6]
Starting Material: 5-(o-Tolyl)nicotinaldehyde CAS: (Derivative of 5-bromonicotinaldehyde scaffold) Molecular Weight: ~197.23 g/mol
Structural Considerations for Reaction Design
-
Electrophilicity: The pyridine ring is electron-deficient, making the C-3 aldehyde highly reactive toward nucleophiles.
-
Steric Hindrance: The o-tolyl group at the C-5 position is bulky. While it is meta to the aldehyde (C-3), its rotation can influence crystal packing and solubility. It does not significantly sterically hinder the aldehyde carbon directly, allowing for smooth condensation, but it increases lipophilicity, necessitating the use of ethanol or methanol over water as a solvent.
-
Basicity: The pyridine nitrogen (pK_a ~ 3.8) can accept protons. Care must be taken not to use strong mineral acids which would protonate the pyridine ring and deactivate the system; Glacial Acetic Acid is the catalyst of choice.
Reaction Mechanism
The formation of the Schiff base proceeds via a nucleophilic addition-elimination pathway. The acid catalyst is critical for protonating the carbinolamine hydroxyl group, converting it into a good leaving group (water).[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Acid-catalyzed condensation mechanism. The critical rate-determining step is often the dehydration of the carbinolamine intermediate.[2]
Experimental Protocols
Method A: Conventional Reflux (Standard Protocol)
Recommended for gram-scale synthesis and crystallization-driven purification.
Reagents:
-
5-(o-Tolyl)nicotinaldehyde (1.0 equiv)
-
Primary Aromatic/Aliphatic Amine (1.0 - 1.1 equiv)
-
Absolute Ethanol (Solvent)[3]
-
Glacial Acetic Acid (Catalyst, 2-3 drops)
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5-(o-Tolyl)nicotinaldehyde (e.g., 5 mmol) in 20 mL of absolute ethanol.
-
Addition: Add the primary amine (5 mmol) slowly with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: pH should be approx. 4-5.[1] Do not lower pH further.
-
Reflux: Attach a water condenser and reflux the mixture at 78-80°C for 3–6 hours.
-
Checkpoint: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (higher R_f) should disappear.
-
-
Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice (approx. 50g).
-
Filtration: The Schiff base typically precipitates as a solid. Filter under vacuum.
-
Purification: Recrystallize from hot ethanol. If the product is an oil, use column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Recommended for library generation and high-throughput screening.
Parameters:
-
Power: 150-300W (Variable)
-
Temperature: 80-100°C
-
Time: 2-10 minutes
Step-by-Step Workflow:
-
Mix 5-(o-Tolyl)nicotinaldehyde (1 mmol) and amine (1 mmol) in a microwave process vial.
-
Add minimal ethanol (2-3 mL) to create a slurry.
-
Add 1 drop of glacial acetic acid.
-
Irradiate for 2 minutes at 150W.
-
Cool and check TLC. If incomplete, irradiate in 30-second pulses.
-
Work up as described in Method A (Ice water precipitation).
Data Analysis & Validation
Expected Characterization Data
To validate the formation of the Schiff base and ensure the integrity of the pyridine ring and o-tolyl group, look for the following signals:
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| FT-IR | 1600 – 1640 cm⁻¹ | Strong, sharp band indicating imine formation. | |
| FT-IR | Disappearance | Absence of aldehyde carbonyl peak (~1700 cm⁻¹) confirms conversion. | |
| ¹H NMR | 8.4 – 8.8 ppm (Singlet) | Azomethine proton. Distinct downfield shift. | |
| ¹H NMR | 2.3 – 2.5 ppm | Methyl group of the o-tolyl substituent. | |
| ¹H NMR | Pyridine H | 8.9 – 9.2 ppm | Protons at C-2 and C-6 of pyridine ring (deshielded). |
Experimental Workflow Diagram
Figure 2: Decision tree for synthesis methodology based on available equipment and scale.
Troubleshooting & Critical Checkpoints
-
Hydrolysis (Reversibility): Schiff bases are prone to hydrolysis in aqueous acid.[2] Ensure the workup involves neutral or slightly basic water (ice water is usually sufficient) and dry the product thoroughly.
-
Oily Products: If the presence of the o-tolyl group prevents crystallization (common due to disrupted packing), evaporate the solvent and triturate the residue with diethyl ether or hexane to induce precipitation.
-
Incomplete Reaction: If the aldehyde persists on TLC, add molecular sieves (4Å) to the reaction mixture to scavenge water and drive the equilibrium forward (Le Chatelier's principle).
References
-
Microwave-Assisted Synthesis: Rasayan J. Chem., Vol. 16, No. 2, 2023.[4] "Microwave-Assisted Synthesis of Schiff Base and Mixed Ligand Complexes."
-
General Protocol: International Journal of Chemical Studies, 2018. "A short review on chemistry of Schiff base metal complexes and their catalytic application."
-
Nicotinaldehyde Chemistry: BenchChem Application Note. "Applications of 5-(Thiophen-2-yl)nicotinaldehyde in Organic Synthesis." (Used for analogous 5-substituted pyridine reactivity).
-
Catalytic Mechanism: Quora / General Organic Chemistry Consensus. "Role of Acetic Acid in Schiff Base Formation."
-
Green Chemistry Approach: Der Pharma Chemica, 2011. "The rapid synthesis of schiff-bases without solvent under microwave irradiation."[5][6]
Sources
- 1. quora.com [quora.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Note: Strategic Acetal Protection of 5-(o-Tolyl)nicotinaldehyde
Executive Summary
This application note details the robust protocol for protecting the aldehyde moiety of 5-(o-Tolyl)nicotinaldehyde as a cyclic acetal (1,3-dioxolane). This transformation is a critical checkpoint in multi-step synthesis, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) where the biaryl pyridine scaffold is common.
The presence of the basic pyridine nitrogen and the steric bulk of the o-tolyl group at the 5-position presents unique challenges compared to standard benzaldehyde protection. This guide addresses the thermodynamic equilibrium management required to drive the reaction to completion while preventing acid-catalyzed degradation of the heterocycle.
Chemo-Structural Analysis & Strategy
The Challenge: Pyridine Deactivation & Sterics
The target molecule contains two conflicting electronic features:
-
The Pyridine Core: The nitrogen atom (N1) is basic (
for conjugate acid). Standard acid catalysts (pTSA) can protonate N1, potentially precipitating the substrate as a tosylate salt and removing it from the solution phase in non-polar solvents like toluene. -
The 5-(o-Tolyl) Group: Located meta to the aldehyde (at C3), the o-tolyl group exerts mild steric pressure but significantly increases the lipophilicity of the molecule.
The Solution: Dean-Stark Azeotropic Distillation
We utilize a Dean-Stark protocol using Ethylene Glycol and p-Toluenesulfonic acid (pTSA) in Toluene .
-
Thermodynamics: Acetal formation is reversible. Continuous removal of water via the toluene-water azeotrope is non-negotiable to drive the equilibrium to the right (
for hindered aldehydes). -
Catalyst Management: We employ a slightly elevated catalyst loading (10-15 mol%) compared to benzene derivatives (5 mol%) to account for the buffering capacity of the pyridine nitrogen.
Reaction Scheme
The following diagram illustrates the transformation and the competing protonation equilibrium.
Figure 1: Reaction pathway for the acetal protection of 5-(o-Tolyl)nicotinaldehyde.
Detailed Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role | Grade |
| 5-(o-Tolyl)nicotinaldehyde | 197.23 | 1.0 | Substrate | >97% HPLC |
| Ethylene Glycol | 62.07 | 5.0 - 10.0 | Reagent | Anhydrous |
| p-Toluenesulfonic acid (pTSA) | 172.20 | 0.15 | Catalyst | Monohydrate |
| Toluene | 92.14 | 20 vol | Solvent | ACS Reagent |
| Sat.[1] NaHCO₃ | - | Excess | Quench | Aqueous |
Experimental Procedure
Step 1: Setup
-
Equip a 2-neck Round Bottom Flask (RBF) with a heavy magnetic stir bar.
-
Attach a Dean-Stark trap topped with a reflux condenser.
-
Flush the system with Nitrogen (
) or Argon to ensure an inert atmosphere (prevents oxidation of the aldehyde to nicotinic acid derivatives).
Step 2: Reaction Initiation
-
Charge the RBF with 5-(o-Tolyl)nicotinaldehyde (1.0 equiv).
-
Add Toluene (concentration ~0.2 M). Note: Toluene is preferred over Benzene due to higher boiling point (
), which aids kinetic clearance. -
Add Ethylene Glycol (5.0 equiv). The excess glycol helps solubilize the protonated pyridine species if they form.
-
Add pTSA (0.15 equiv) in one portion.
-
Heat the reaction mixture vigorously to reflux. Ensure the toluene is condensing rapidly (1-2 drops/sec) in the Dean-Stark trap.
Step 3: Monitoring & Completion
-
Timepoint: Check by TLC or LC-MS after 4 hours.
-
TLC Eluent:[6] 30% EtOAc in Hexanes. The acetal is typically less polar than the aldehyde (higher
). -
Endpoint: Disappearance of the aldehyde peak (CHO signal at ~10.0 ppm in
NMR).
-
-
Continue reflux until conversion is >98%. If the reaction stalls, remove the collected water from the trap and add fresh toluene.
Step 4: Workup (CRITICAL)
The stability of the acetal is pH-dependent. You must neutralize the acid catalyst before concentrating.
-
Cool the mixture to room temperature (RT).
-
Quench: Pour the reaction mixture into a separatory funnel containing Saturated Aqueous NaHCO₃ (2x reaction volume). Shake vigorously to neutralize pTSA.
-
Extraction: Separate phases. Extract the aqueous layer with EtOAc (2x).
-
Wash: Combine organic layers and wash with Brine (1x) to remove excess ethylene glycol.
-
Dry: Dry over anhydrous
or . Avoid acidic drying agents. -
Concentration: Filter and concentrate under reduced pressure.
Purification
-
Crude Purity: Often >90% and suitable for the next step.
-
Flash Chromatography: If required, use silica gel pre-treated with 1% Triethylamine (TEA) to prevent on-column hydrolysis. Elute with Hexanes/EtOAc gradient.
Process Control & Logic Flow
The following decision tree guides the operator through critical checkpoints to ensure batch success.
Figure 2: Operational workflow for reaction monitoring and workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitate in Flask | Pyridinium Tosylate salt formation. | Add small amount of co-solvent (e.g., THF) or increase Ethylene Glycol to solubilize the salt. |
| Stalled Reaction (~80%) | Water re-entering the system or equilibrium limit. | Drain Dean-Stark trap completely. Add fresh molecular sieves (3Å) to the trap (not the flask). |
| Product Hydrolysis | Acidic workup or acidic silica. | Ensure NaHCO₃ wash is thorough ( |
| Aldehyde Oxidation | Air leak during reflux. | Ensure strict |
Analytical Validation (Self-Validating Data)
To confirm the structure, look for these diagnostic NMR signals:
-
Aldehyde Loss: Disappearance of the singlet at
10.0 - 10.2 ppm . -
Acetal Formation: Appearance of the acetal methine proton (O-CH-O) as a singlet at
5.8 - 6.0 ppm . -
Dioxolane Ring: Appearance of the ethylene glycol backbone protons as a multiplet at
4.0 - 4.1 ppm .
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on acetal stability and formation conditions).
-
Fischer, T., et al. (2020). "Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group." Organic Letters, 22(13).[7] (Discusses the interaction of acid catalysts with pyridine rings).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for carbonyl protection).
-
BenchChem Protocols. "General Procedure for the Protection of Aldehydes as 1,3-Dioxolanes." (Validation of Dean-Stark protocols for aromatic aldehydes).
Disclaimer: This protocol involves the use of hazardous chemicals (Toluene, pTSA). All work must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Sources
Application Note: Heterocyclic Library Synthesis using 5-(o-Tolyl)nicotinaldehyde
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy compounds to those with greater three-dimensional character (Fsp³) is critical for improving solubility and selectivity. 5-(o-Tolyl)nicotinaldehyde represents a strategic "privileged intermediate." Unlike its 5-phenyl analog, the o-tolyl (2-methylphenyl) moiety introduces a steric clash with the pyridine ring, forcing a twisted biaryl conformation. This "atropisomeric potential" disrupts crystal packing (enhancing solubility) and provides a unique shape vector for protein-ligand interactions.
This guide details the synthesis of this precursor and its subsequent divergence into three distinct bioactive scaffolds: 1,4-Dihydropyridines (1,4-DHPs) , Imidazo[1,2-a]pyridines , and Pyrazolo[3,4-b]pyridines .
Precursor Synthesis: 5-(o-Tolyl)nicotinaldehyde
The foundation of this library is the Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde. The presence of the electron-withdrawing aldehyde group at C3 facilitates the oxidative addition step at C5, making this a robust transformation.
Protocol A: Suzuki-Miyaura Coupling
Reaction Scale: 10 mmol Timeframe: 4–6 Hours
Reagents:
-
Substrate: 5-Bromonicotinaldehyde (1.86 g, 10 mmol)
-
Coupling Partner: 2-Methylphenylboronic acid (1.63 g, 12 mmol)
-
Catalyst: Pd(PPh₃)₄ (5 mol%, 578 mg) or Pd(dppf)Cl₂ (for tougher substrates)
-
Base: K₂CO₃ (2.76 g, 20 mmol) dissolved in minimal water (5 mL)
-
Solvent: 1,4-Dioxane (40 mL) / Water (1:4 ratio typically, but here we use biphasic Dioxane/H₂O 4:1 to solubilize the boronic acid).
Step-by-Step Methodology:
-
Degassing (Critical): Charge a 100 mL Schlenk flask with 5-bromonicotinaldehyde, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
-
Reflux: Heat the mixture to 90°C. The o-tolyl steric hindrance requires slightly higher energy than standard phenyl couplings; monitor vigorously.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde product typically fluoresces distinctively under UV (254 nm) compared to the non-fluorescent bromide.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (50 mL) and wash with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 10%
30%).-
Yield Expectation: 75–85%.[1]
-
Validation: ¹H NMR should show the characteristic aldehyde singlet (
ppm) and the o-tolyl methyl singlet ( ppm).
-
Library Branch 1: The Hantzsch Dihydropyridine Synthesis
Target Scaffold: 4-Aryl-1,4-dihydropyridines (Calcium Channel Blocker analogs).
Mechanism: 4-Component Condensation (Aldehyde + 2 equiv
The o-tolyl group at the 5-position of the pyridine ring (which becomes the 4-aryl substituent of the DHP) creates a bulky, lipophilic domain critical for membrane permeability.
Protocol B: Microwave-Assisted Hantzsch Reaction
-
Setup: In a 10 mL microwave vial, combine:
-
5-(o-Tolyl)nicotinaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (3 mL)
-
-
Reaction: Seal and irradiate at 120°C for 15 minutes (or reflux for 4 hours if using thermal heating).
-
Workup: Cool to RT. The product often precipitates upon cooling or adding ice water.
-
Purification: Recrystallization from hot ethanol is usually sufficient. If oil persists, use column chromatography (DCM:MeOH 98:2).
Library Branch 2: Groebke-Blackburn-Bienaymé (GBB) Reaction
Target Scaffold: Imidazo[1,2-a]pyridines (Kinase Inhibitor Isosteres). Mechanism: Three-component reaction (Aldehyde + 2-Aminopyridine + Isocyanide).
This route is powerful because it fuses the nicotinaldehyde core with a second pyridine ring, creating a tricyclic-like architecture with high sp² character but significant vector diversity via the isocyanide input.
Protocol C: GBB Multicomponent Synthesis
-
Reagents:
-
5-(o-Tolyl)nicotinaldehyde (1.0 mmol)
-
2-Amino-5-chloropyridine (1.0 mmol) (Amine component)
-
tert-Butyl isocyanide (1.1 mmol) (Diversity input)
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Montmorillonite K-10.
-
Solvent: MeOH:DCM (1:1, 4 mL).
-
-
Procedure: Mix aldehyde and amine first for 30 mins to form the pre-imine. Add isocyanide and catalyst. Stir at RT for 12 hours.[2]
-
Observation: The reaction typically turns from yellow to deep orange/brown.
-
Validation: Mass spectrometry is essential here to distinguish between the product and the potentially stable Schiff base intermediate.
Visualizing the Diversity Pathways
The following diagram illustrates the divergence from the core precursor to the final heterocyclic libraries.
Caption: Divergent synthesis workflow transforming the 5-(o-tolyl)nicotinaldehyde core into three distinct pharmacological scaffolds via multicomponent reactions.
Analytical Data Summary (Expected)
| Compound Stage | Key Functional Group | ¹H NMR Diagnostic Signal (CDCl₃) | IR Diagnostic ( |
| Precursor | Aldehyde (-CHO) | 1695 (C=O stretch) | |
| Precursor | o-Tolyl Methyl | - | |
| 1,4-DHP | NH (Dihydropyridine) | 3350 (NH stretch) | |
| Imidazo[1,2-a]py | C3-H (Imidazole ring) | Absent (fully sub'd) | 1620 (C=N stretch) |
References
-
Suzuki Coupling of Nicotinaldehydes: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Hantzsch Reaction Protocols: Kumar, A., & Maurya, R. A. (2008). Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using organocatalysts. Tetrahedron, 64(15), 3477-3482. Link
-
Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link
-
Steric Influence in Drug Design (Escape from Flatland): Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
General Nicotinaldehyde Library Synthesis: BenchChem Application Note. Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling. Link
Sources
Scalable Synthesis of 5-(2-Methylphenyl)pyridine-3-carbaldehyde: An Application Guide for Researchers
Introduction
5-(2-Methylphenyl)pyridine-3-carbaldehyde is a key building block in the development of novel therapeutics and functional materials. Its unique structural motif, featuring a substituted biaryl system, makes it a compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive guide to the scalable synthesis of this valuable compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development. The methodologies presented herein are designed to be robust, reproducible, and adaptable for large-scale production.
Synthetic Strategy Overview
The most efficient and scalable approach to constructing 5-(2-methylphenyl)pyridine-3-carbaldehyde involves a two-step sequence, as illustrated below. This strategy leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the crucial carbon-carbon bond between the pyridine and methylphenyl rings, followed by a selective oxidation to yield the target aldehyde. This pathway is advantageous due to the commercial availability of the starting materials, the high-yielding nature of the reactions, and the straightforward purification procedures.
Caption: Overall synthetic route for 5-(2-methylphenyl)pyridine-3-carbaldehyde.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[1][2] In this protocol, we couple 5-bromo-3-pyridinemethanol with 2-methylphenylboronic acid. The use of the pyridinemethanol derivative instead of the corresponding aldehyde is a strategic choice to avoid potential side reactions of the aldehyde functionality under the coupling conditions.
Reaction Scheme:
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is employed due to its high efficiency in catalyzing the cross-coupling of heteroaryl halides.[3][4] The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[2][3]
-
Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is used.[1][4] This allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Detailed Experimental Protocol:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-bromo-3-pyridinemethanol (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (5-(2-methylphenyl)pyridin-3-yl)methanol, can be purified by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [3][4] |
| Base | K₂CO₃ or K₃PO₄ | [3] |
| Solvent | 1,4-Dioxane / Water (4:1) | [3][4] |
| Temperature | 90-100 °C | [3] |
| Reaction Time | 12-18 hours | [4] |
| Typical Yield | 80-90% | [3] |
digraph "Suzuki_Cycle" { graph [splines=true, overlap=false]; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" [label="Ar-Pd(II)-X(L2)"]; "Oxidative_Addition" -> "Transmetalation" [label="Ar'-B(OR)2"]; "Transmetalation" [label="Ar-Pd(II)-Ar'(L2)"]; "Transmetalation" -> "Reductive_Elimination"; "Reductive_Elimination" [label="Ar-Ar'"]; "Reductive_Elimination" -> "Pd(0)L2"; }
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Oxidation of Pyridinemethanol to Aldehyde
The final step in the synthesis is the selective oxidation of the primary alcohol, (5-(2-methylphenyl)pyridin-3-yl)methanol, to the desired aldehyde. A mild oxidizing agent is essential to prevent over-oxidation to the carboxylic acid.
Reaction Scheme:
Causality of Experimental Choices:
-
Oxidizing Agent: Activated manganese dioxide (MnO₂) is a highly effective and selective reagent for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes.[5] It is a heterogeneous reagent, which simplifies the work-up and purification process as it can be removed by simple filtration. Other mild oxidizing agents like pyridinium chlorochromate (PCC) can also be used.
-
Solvent: A non-polar organic solvent such as dichloromethane (DCM) or chloroform is typically used for MnO₂ oxidations.[5] These solvents are inert to the oxidizing agent and facilitate the reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the (5-(2-methylphenyl)pyridin-3-yl)methanol (1.0 eq) in dichloromethane.
-
Oxidant Addition: Add activated manganese dioxide (5.0-10.0 eq) to the solution in portions.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional dichloromethane.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 5-(2-methylphenyl)pyridine-3-carbaldehyde. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Data Summary: Oxidation
| Parameter | Value | Reference |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) | [5] |
| Solvent | Dichloromethane (DCM) | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 24-48 hours | [5] |
| Typical Yield | 85-95% | [5] |
digraph "Oxidation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];subgraph "cluster_Reaction" { label = "Reaction"; "Alcohol_in_DCM" [label="Dissolve (5-(2-methylphenyl)pyridin-3-yl)methanol\nin Dichloromethane"]; "Add_MnO2" [label="Add Activated MnO2"]; "Stir_RT" [label="Stir at Room Temperature (24-48h)"]; "Alcohol_in_DCM" -> "Add_MnO2" -> "Stir_RT"; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; "Filter" [label="Filter through Celite"]; "Concentrate" [label="Concentrate Filtrate"]; "Purify" [label="Column Chromatography / Recrystallization"]; "Filter" -> "Concentrate" -> "Purify"; }
"Stir_RT" -> "Filter"; }
Caption: Experimental workflow for the oxidation of the pyridinemethanol intermediate.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 5-(2-methylphenyl)pyridine-3-carbaldehyde. The use of a robust Suzuki-Miyaura coupling followed by a selective oxidation ensures high yields and purity of the final product. The protocols have been designed with scalability in mind, employing readily available reagents and straightforward purification techniques. This guide is intended to empower researchers in their efforts to synthesize this important molecule for a wide range of applications in drug discovery and materials science.
References
-
PureSynth. 5-Bromo-3-Pyridinemethanol 98.0%(GC). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lakshmi Kantam, M., et al. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 2012.
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Chen, J., et al.
-
The Royal Society of Chemistry. Supporting Information For: Aza-Piancatelli Rearrangement of 2-Furylcarbinols Derived from Nicotinaldehydes. [Link]
- Rauf, A., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017.
- Surry, D. S., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2011.
- Qiu, R., et al. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Chemistry – A European Journal, 2021.
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. [Link]
- Al-Masri, Z. M., et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2019.
- Miyaura, N., & Suzuki, A. The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
-
U.S. Department of Energy, Office of Scientific and Technical Information. Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. [Link]
-
Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]
-
MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]
- Google Patents.
-
MDPI. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]
-
The Royal Society of Chemistry. Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. [Link]
-
De Gruyter. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Methylpyridine-3-carboxaldehyde CAS#: 100910-66-5 [m.chemicalbook.com]
Troubleshooting & Optimization
Purification of 5-(o-Tolyl)nicotinaldehyde from homocoupling byproducts
Welcome to the technical support center for the purification of 5-(o-Tolyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this compound, particularly focusing on the removal of challenging homocoupling byproducts.
I. Understanding the Challenge: Homocoupling in Suzuki-Miyaura Cross-Coupling
The synthesis of 5-(o-Tolyl)nicotinaldehyde is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an organoboron species (like o-tolylboronic acid) with an organohalide (such as 5-bromonicotinaldehyde) using a palladium catalyst.[1][2] While highly efficient, a common side reaction is the homocoupling of the boronic acid starting material, leading to the formation of 2,2'-dimethylbiphenyl.[3][4] The presence of oxygen can often promote this unwanted side reaction.[3][5]
The structural similarity between the desired product and the homocoupled byproduct can make purification a significant challenge. This guide provides practical, field-tested strategies to overcome this and other common purification hurdles.
Diagram: Suzuki-Miyaura Coupling and Homocoupling Side Reaction
Caption: Synthetic pathway to 5-(o-Tolyl)nicotinaldehyde and the formation of the homocoupling byproduct.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 5-(o-Tolyl)nicotinaldehyde in a question-and-answer format.
Q1: My purified 5-(o-Tolyl)nicotinaldehyde is still contaminated with the 2,2'-dimethylbiphenyl homocoupling byproduct after column chromatography. How can I improve the separation?
A1: Optimizing Flash Chromatography for Closely Eluting Compounds
The co-elution of your desired product and the homocoupling byproduct is a common issue due to their similar polarities. Here’s a systematic approach to enhance separation:
-
Solvent System Selection: The key is to find a solvent system that maximizes the difference in retention factors (Rf) between the two compounds.
-
General Rule: Aim for an Rf of ~0.3 for your target compound on the TLC plate.[6]
-
Recommended Solvent Systems: For pyridine derivatives, mixtures of hexanes and ethyl acetate are often effective.[6][7] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Other systems to consider include dichloromethane/methanol and toluene/acetone.[6]
-
TLC Analysis: Before running a column, meticulously screen various solvent systems using TLC to identify the one that provides the best separation.
-
-
Column Packing and Dimensions:
-
A longer, narrower column will provide better resolution than a short, wide one.
-
Ensure the silica gel is properly packed to avoid channeling.[6]
-
-
Gradient Elution: A shallow gradient of the polar solvent can effectively separate compounds with close Rf values. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more concentrated band and improved separation.[8]
Experimental Protocol: Optimized Flash Chromatography
-
TLC Optimization: Systematically test solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to achieve maximum separation between 5-(o-Tolyl)nicotinaldehyde and 2,2'-dimethylbiphenyl.
-
Column Preparation: Pack a glass column with silica gel 60, ensuring a well-compacted bed.[6]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with the optimized non-polar solvent and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Q2: I'm considering recrystallization to purify my product. What is a suitable solvent system?
A2: Recrystallization as a Powerful Purification Technique
Recrystallization is an excellent method for purifying solid compounds.[9][10] The choice of solvent is critical for successful crystallization.
-
Solvent Selection Principles: A good recrystallization solvent will dissolve the compound when hot but not when cold.[10][11]
-
Recommended Solvent Systems:
-
Single Solvent: For nicotinaldehyde derivatives, polar solvents like ethanol or isopropanol can be effective.[12][13]
-
Mixed Solvent Systems: A mixture of hexanes and methanol has been reported to be effective for the recrystallization of biaryl carbonyl compounds.[9] Other potential mixtures include hexanes/acetone and hexanes/ethyl acetate.[14]
-
Experimental Protocol: Recrystallization of 5-(o-Tolyl)nicotinaldehyde
-
Solvent Screening: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[13]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[13]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[9]
Q3: I'm observing significant peak tailing during HPLC analysis of my pyridine-containing compound. What is the cause and how can I fix it?
A3: Addressing Peak Tailing in the Analysis of Basic Compounds
Peak tailing with pyridine derivatives is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the surface of silica-based stationary phases.[15]
-
Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can shield the silanol groups and improve peak shape.[15]
-
pH Adjustment: Lowering the mobile phase pH can protonate the silanol groups, minimizing their interaction with the basic analyte.[15]
-
Column Choice: Using an end-capped silica column or a polymer-based column can reduce silanol interactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction besides homocoupling byproducts?
A1: Other common impurities include unreacted starting materials (aryl halides and boronic acids), protodeborylated arenes (where the boronic acid is replaced by a hydrogen), and residual palladium catalyst.[4][8]
Q2: How can I minimize the formation of homocoupling byproducts during the reaction?
A2: Minimizing homocoupling can be achieved by:
-
Degassing: Ensuring the reaction mixture is thoroughly degassed to remove oxygen.[3]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can favor the cross-coupling reaction.[8]
-
Optimizing Reaction Conditions: Screening different catalysts, ligands, bases, and solvents can help identify conditions that disfavor homocoupling.[8]
Q3: Can I use an acid-base extraction to help purify my product?
A3: Yes, an acid-base extraction can be a useful step in the work-up to remove non-basic impurities. The basic nitrogen of the pyridine ring allows the desired product to be extracted into an acidic aqueous phase, leaving non-basic impurities (like the homocoupling byproduct) in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
Diagram: Purification Workflow
Caption: A general workflow for the purification of 5-(o-Tolyl)nicotinaldehyde.
IV. Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-(o-Tolyl)nicotinaldehyde | C₁₃H₁₁NO | 197.23[16] | Not available | - |
| o-Tolylboronic acid | C₇H₉BO₂ | 135.96[17][18] | 162-164[17][18][19] | White to off-white powder[20] |
| 5-Bromonicotinaldehyde | C₆H₄BrNO | 186.01[21][22][23] | - | Off-white to light yellow solid[22] |
| 2,2'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | - | - |
V. References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. Retrieved from [Link]
-
Journal of Astrological Big Data Ecology. (2024, March 31). The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes. Retrieved from
-
Scientific Laboratory Supplies. (n.d.). o-Tolylboronic acid, >=95.0%. Retrieved from [Link]
-
PMC. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Large‐scale homocoupling of p‐tolylboronic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 113118-81-3 | Product Name : 5-Bromonicotinaldehyde. Retrieved from [Link]
-
(n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
(2025, May 6). Pyridines in Photoelectrocyclization Reactions. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
(2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Princeton University. (2025, August 4). Full Anhydride SI. Retrieved from [Link]
-
Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde. Retrieved from
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
-
Cheméo. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]
-
Chemsrc. (2025, August 23). Nicotinaldehyde. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemscene.com [chemscene.com]
- 17. thomassci.com [thomassci.com]
- 18. 邻甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. strem.com [strem.com]
- 21. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. pharmaffiliates.com [pharmaffiliates.com]
Stability of 5-(o-Tolyl)nicotinaldehyde under basic reaction conditions
The following technical guide addresses the stability profile of 5-(o-Tolyl)nicotinaldehyde (also known as 5-(2-methylphenyl)pyridine-3-carbaldehyde) under basic reaction conditions. This document is structured to assist researchers in troubleshooting yield losses and impurity formation during synthesis (typically Suzuki-Miyaura coupling) and subsequent workup.
Subject: Troubleshooting Degradation in Basic Media Applicable Compound: 5-(o-Tolyl)nicotinaldehyde (CAS: N/A for specific isomer, generic Nicotinaldehyde derivative) Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
5-(o-Tolyl)nicotinaldehyde is a biaryl pyridine derivative featuring an aldehyde at the C3 position. While the o-tolyl group introduces steric bulk and lipophilicity, the pyridine-3-carbaldehyde core dictates its chemical stability.
Critical Alert: This molecule is highly unstable in strong aqueous base (pH > 11). The electron-deficient pyridine ring significantly increases the electrophilicity of the aldehyde carbonyl, making it far more susceptible to Cannizzaro disproportionation and nucleophilic attack than comparable benzaldehydes.
Module 1: The Mechanics of Instability (The "Why")
Q1: Why does my product titer drop rapidly during aqueous basic workup?
Technical Insight: The primary culprit is the Cannizzaro Reaction .
Unlike benzaldehyde, the pyridine ring in your molecule is electron-withdrawing (inductive effect of Nitrogen). This makes the carbonyl carbon at C3 highly electrophilic. In the presence of hydroxide ions (
-
5-(o-Tolyl)pyridin-3-yl)methanol (The Alcohol)
-
5-(o-Tolyl)nicotinic acid (The Carboxylate)
This reaction is 2nd order in aldehyde and 2nd order in base at high concentrations. Therefore, a concentrated reaction mixture at high pH is the "perfect storm" for degradation.
Q2: I see peak splitting in HPLC when using Methanol/Base. Is this an isomer?
Technical Insight: Likely not. This is often Hemiacetal Formation . In methanolic base (e.g., NaOMe/MeOH or KOH/MeOH), the methoxide ion attacks the highly reactive aldehyde to form a hemiacetal. While usually reversible, if the sample is injected directly into an HPLC without quenching, the equilibrium mixture will manifest as broadened or split peaks.
Visualizing the Degradation Pathway
The following diagram illustrates the competitive pathways active under basic conditions.
Figure 1: Mechanistic pathway showing the base-induced disproportionation (Cannizzaro) and solvent-dependent hemiacetal formation.
Module 2: Troubleshooting & FAQs
Scenario A: "I lost 40% yield after stirring with 1N NaOH overnight."
Diagnosis: You have driven the Cannizzaro reaction to completion. Corrective Action:
-
Never expose this aldehyde to strong base (
) for prolonged periods. -
Switch Bases: For Suzuki couplings, use milder bases like
or instead of hydroxides. -
Quench Protocol: Quench the reaction immediately upon completion with saturated
or dilute to bring pH to neutral (pH 7-8) before phase separation.
Scenario B: "My LC-MS shows a mass of M+16 and M+32."
Diagnosis: Oxidation and Hydration.
-
M+16 (Acid): Air oxidation is accelerated in base. The "enolate-like" character of the hydrated aldehyde reacts avidly with dissolved oxygen.
-
M+32 (Gem-diol): In aqueous acetonitrile, the aldehyde exists in equilibrium with its hydrate (gem-diol). This is often an artifact of the LC-MS source but indicates a highly reactive carbonyl.
Scenario C: "The solid product turned from yellow to brown on the bench."
Diagnosis: Autoxidation.[1] Corrective Action: Store under Argon/Nitrogen at -20°C. Nicotinaldehyde derivatives are notoriously air-sensitive.
Module 3: Comparative Stability Data
The following table summarizes the stability of 5-(o-Tolyl)nicotinaldehyde in various common reaction media.
| Solvent System | Base / Additive | Temperature | Stability Rating | Primary Degradant |
| THF / Water | 1.0 M NaOH | 25°C | Critical Failure (< 1 hr) | Alcohol + Acid (Cannizzaro) |
| Dioxane / Water | 2.0 M | 80°C | Moderate (Stable < 4 hrs) | Acid (Oxidation) |
| Toluene | 25°C | High | None | |
| Methanol | 25°C | Low | Hemiacetal / Acetal | |
| DCM | None (Workup) | 25°C | High | Stable |
Module 4: Optimized Workup Protocol (Self-Validating)
To maximize recovery of 5-(o-Tolyl)nicotinaldehyde from a Suzuki coupling reaction, follow this strict protocol.
Objective: Isolate aldehyde while preventing disproportionation.
-
End-of-Reaction Check: Verify consumption of starting bromide via TLC/HPLC. Do not "soak" the reaction in heat once done.[2]
-
Temperature Control: Cool the reaction mixture to 0–5°C immediately.
-
Reasoning: The Cannizzaro reaction has a high activation energy; cooling kinetically inhibits the hydride transfer step.
-
-
The "Reverse Quench":
-
Do NOT dump water into the reaction.
-
Pour the reaction mixture into a stirring solution of cold Saturated Ammonium Chloride (
) or Phosphate Buffer (pH 7.0). -
Validation: Check pH of the aqueous layer. It must be < 8.5.
-
-
Extraction:
-
Extract immediately with Ethyl Acetate or DCM.
-
Wash organic layer with Brine (removes residual base).
-
-
Concentration:
-
Dry over
. -
Evaporate solvent at < 40°C . High heat during concentration can trigger oligomerization.
-
References
-
Cannizzaro Reaction Mechanism
-
Reactivity of Pyridine-3-carbaldehyde
- Source: Fisher Scientific Safety D
-
Citation: Lists incompatibility with strong bases and susceptibility to air oxidation.[5]
- Source: BenchChem Technical Guides.
-
Nucleophilic Substitution of Pyridines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing column chromatography solvent systems for nicotinaldehydes
Topic: Optimizing Column Chromatography Solvent Systems for Nicotinaldehydes Ticket ID: #NC-PYR-001 Status: Active Expert: Senior Application Scientist
Introduction: The Dual-Reactivity Challenge
Welcome to the technical support portal for pyridine chemistry. Purifying nicotinaldehydes (pyridine-3-carbaldehydes) presents a unique "dual-reactivity" challenge that causes standard chromatography methods to fail.
-
The Basic Nitrogen: The pyridine ring nitrogen is a Lewis base (
for the conjugate acid). It hydrogen-bonds strongly with acidic silanol groups ( ) on silica gel, causing severe peak tailing and material loss. -
The Reactive Aldehyde: The aldehyde moiety is electrophilic and prone to oxidation (to nicotinic acids) or nucleophilic attack (forming acetals in methanol).
This guide provides the specific solvent architectures and stationary phase modifications required to overcome these competing properties.
Module 1: Troubleshooting & FAQs
Issue 1: Severe Peak Tailing (The "Streaking" Effect)
User Report: "My compound streaks from the baseline to the solvent front. I lose 40% of my mass, and fractions are never pure."
Root Cause:
Unmodified silica gel is slightly acidic (
Technical Solution: You must introduce a Sacrificial Base . By adding a tertiary amine to your mobile phase, you saturate the active silanol sites, forcing the nicotinaldehyde to partition solely based on polarity.
-
The Fix: Add 1% Triethylamine (TEA) to your solvent system.
-
Alternative: If TEA interferes with UV detection or mass spec, use 1%
(requires polar solvents like DCM/MeOH).
Issue 2: Product Decomposition on Column
User Report: "I loaded a yellow oil (aldehyde), but eluted a white solid (acid) or recovered nothing."
Root Cause:
-
Oxidation: Silica gel has a high surface area with adsorbed oxygen, catalyzing the oxidation of nicotinaldehyde to nicotinic acid.
-
Acetal Formation: If using Methanol (MeOH) as a co-solvent, the acidic silica surface catalyzes the formation of hemiacetals or dimethyl acetals.
Technical Solution:
-
Avoid Methanol: Use Acetone or Ethyl Acetate as the polar modifier.
-
Speed is Critical: Flash chromatography must be completed in <15 minutes.
-
Switch Phase: If degradation persists, switch to Neutral Alumina (Grade III), which lacks the acidic protons of silica.
Module 2: Visualization of Mechanisms
Diagram 1: The Silanol Blocking Mechanism
Caption: Mechanism of tailing on bare silica vs. efficient elution on TEA-deactivated silica.
Module 3: Optimized Solvent Systems
Select your solvent system based on the polarity of the substituents on the pyridine ring.
| Solvent System | Composition | Target Nicotinaldehyde Type | Selectivity Notes |
| System A (Standard) | Hexane / EtOAc + 1% TEA | Non-polar substituents (Halogens, Alkyls) | Best for general purification. TEA is mandatory to prevent tailing. |
| System B (Polar) | DCM / Acetone | Moderately polar (Esters, Amides) | Avoids Methanol. Acetone provides polarity without acetal risk. Good for UV detection. |
| System C (High Polarity) | DCM / MeOH + 1% | Highly polar (Free amines, Alcohols) | Risk: Potential acetal formation. Use only if System B fails. Run fast. |
| System D (Alternative) | Toluene / Acetone | Aromatic-rich impurities | Toluene provides |
Module 4: Experimental Protocols
Protocol: The "Deactivated Silica" Method
Use this protocol for any nicotinaldehyde purification to ensure reproducibility.
Reagents:
Step-by-Step Procedure:
-
Slurry Preparation:
-
Calculate the required silica (typically 30:1 silica-to-compound ratio).
-
Prepare a slurry using 100% Hexanes containing 5% TEA .
-
Why? Pre-treating with a high concentration of TEA ensures every silanol site is neutralized before the sample touches the column.
-
-
Column Packing:
-
Sample Loading:
-
Dry Load (Recommended): Dissolve crude nicotinaldehyde in DCM. Add silica (1:1 mass ratio). Evaporate to dryness. Load the powder on top of the sand layer.
-
Why? Liquid loading often leads to band broadening for pyridines.
-
-
Elution:
-
Run the gradient (e.g., 10%
60% EtOAc/Hex + 1% TEA). -
Monitor: Nicotinaldehydes are UV active (254 nm). Stain with 2,4-DNP (orange spots) to confirm the aldehyde group is intact.
-
Diagram 2: Solvent Selection Decision Matrix
Caption: Logic flow for selecting the correct mobile phase based on chemical stability.
References
-
Biotage. (2023).[7] Strategies for Flash Chromatography of Basic Heterocycles. Biotage Technical Guides. Link
-
Li, J. J., et al. (2011). Applications of Triethylamine in Silica Gel Chromatography of Pyridines. Journal of Organic Chemistry.[3] Link
-
Teledyne ISCO. (2022). Purification of Amine-Containing Compounds: Overcoming Tailing. Teledyne ISCO Application Notes. Link
-
Reich, H. J. (2018). Common Solvents and Modifiers for Chromatography.[3][8][9] University of Wisconsin-Madison Chemistry Database. Link
-
BenchChem. (2025).[1][4][9] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Purification [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 5-Aryl Pyridine Aldehydes in Storage
Welcome to the Technical Support Center for the handling and storage of 5-aryl pyridine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who utilize these valuable but sensitive compounds. We understand that maintaining the integrity of your starting materials is paramount to the success of your research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the air-sensitivity of 5-aryl pyridine aldehydes, ensuring the reliability and reproducibility of your experiments.
Understanding the Challenge: The Air-Sensitivity of 5-Aryl Pyridine Aldehydes
5-Aryl pyridine aldehydes are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] Their utility stems from the unique electronic properties conferred by the pyridine ring and the diverse functionalities that can be introduced via the aryl substituent.[2] However, the aldehyde functional group is inherently susceptible to oxidation, a process that is often accelerated by exposure to atmospheric oxygen.[3] This degradation leads to the formation of the corresponding carboxylic acid, an impurity that can significantly impact reaction outcomes and the purity of downstream products.
The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde group, potentially affecting its susceptibility to oxidation.[4] Therefore, proper storage and handling protocols are not just recommended; they are essential for preserving the quality of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: My 5-aryl pyridine aldehyde has been stored for a while, and I'm seeing a new peak in my NMR/LC-MS that I suspect is an impurity. What is the likely culprit?
A1: The most common degradation product of an aldehyde upon exposure to air is the corresponding carboxylic acid.[3] The aldehyde group is readily oxidized, and this process can occur even under what might be considered standard storage conditions if proper precautions are not taken. The pyridine ring itself is generally stable to oxidation under these conditions, but the aldehyde is the weak point.[2]
Q2: What are the ideal storage conditions for 5-aryl pyridine aldehydes to minimize degradation?
A2: To ensure the long-term stability of 5-aryl pyridine aldehydes, they should be stored under an inert atmosphere, at low temperatures, and protected from light. The following table summarizes the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[5] |
| Temperature | -20°C (Freezer) | Reduces the rate of chemical reactions, including oxidation. |
| Light | Amber vial or stored in the dark | Minimizes light-induced degradation pathways. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents ingress of air and moisture. PTFE is chemically resistant. |
Q3: I don't have access to a glovebox. How can I safely handle my air-sensitive 5-aryl pyridine aldehyde?
A3: While a glovebox provides the most controlled environment, you can employ Schlenk line techniques or use a simple inert gas balloon setup to handle these compounds on the benchtop. The key is to minimize the duration of exposure to air. Always use dry solvents and glassware to prevent moisture-catalyzed degradation.
Q4: Can I add a stabilizer to my 5-aryl pyridine aldehyde to prolong its shelf life?
A4: Yes, the addition of a suitable antioxidant can significantly inhibit the oxidation of aldehydes. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used. These compounds act as radical scavengers, interrupting the autoxidation chain reaction. A low concentration (e.g., 0.01-0.1% by weight) is typically sufficient. It is advisable to test the compatibility of the antioxidant with your specific downstream application.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of 5-aryl pyridine aldehydes.
Issue 1: Confirmation of Aldehyde Degradation
Symptoms:
-
Appearance of a new spot on TLC with a lower Rf value.
-
A new peak in the HPLC chromatogram, typically at a different retention time.
-
In the ¹H NMR spectrum, a downfield shift of the aldehydic proton and the disappearance of its characteristic signal, often accompanied by the appearance of a broad peak corresponding to a carboxylic acid proton.
-
In the IR spectrum, the appearance of a broad O-H stretch and a shift in the carbonyl (C=O) stretch.
Workflow for Identification:
Caption: Purification workflow for removing acidic impurities.
Protocol: Purification by Acid/Base Extraction
-
Dissolution: Dissolve the impure 5-aryl pyridine aldehyde in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. The neutral aldehyde and the basic pyridine will remain in the organic layer.
-
Separation: Carefully separate the aqueous and organic layers.
-
Washing: Wash the organic layer with brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 5-aryl pyridine aldehyde.
-
Purity Check: Confirm the purity of the isolated product using the analytical methods described in Issue 1.
Alternative Purification: For aldehydes that are sensitive to basic conditions or for very fine separations, column chromatography on silica gel can be employed. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
Proactive Storage and Handling: A Summary
To prevent the issues detailed above, a proactive approach to the storage and handling of 5-aryl pyridine aldehydes is crucial.
Workflow for Proactive Storage:
Caption: Proactive storage workflow.
By implementing these best practices, you can ensure the long-term stability of your 5-aryl pyridine aldehydes, leading to more reliable and reproducible experimental outcomes.
References
- Baral, N., Saikia, P., Mollla, A. S., et al. (2026).
- Ronen, Z., & Bollag, J. M. (1995). Biodegradation of Pyridine and Pyridine Derivatives by Soil and Subsurface Microorganisms. Environmental Science & Technology.
- Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology.
- Skeletal editing of pyridines to aryldialdehydes. (2025). PMC.
- Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. (2023). Journal of Medicinal and Chemical Sciences.
- Selected heterocyclic compounds as antioxidants.
- Theoretical Study of Antioxidant and Prooxidant Potency of Protoc
- Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay. (n.d.). Bentham Science Publisher.
- Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modific
- Significant Substituent Effects on Pyridinolysis of Aryl Ethyl Chlorophosphates in Acetonitrile. (2014). KoreaScience.
- The Basicities of Substituted Pyridines and their 1-Oxides. (n.d.). Journal of the American Chemical Society.
- Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. (n.d.).
- Oxidative Dearomatiz
- A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. (n.d.).
- Preparation method of 2-pyridine carboxaldehyde. (2010).
- Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study. (2022).
- Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. (2026). Request PDF.
- (PDF) Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025).
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012).
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). PMC.
- Aldehydes: What We Should Know About Them. (2024). MDPI.
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- 1. researchgate.net [researchgate.net]
- 2. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 3. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of Oil-Based Nicotinaldehyde Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of oil-based nicotinaldehyde derivatives. The information presented herein is a synthesis of established crystallization principles and field-proven troubleshooting strategies, designed to facilitate the reliable production of high-purity crystalline materials.
Frequently Asked Questions (FAQs)
Q1: My nicotinaldehyde derivative consistently "oils out" instead of crystallizing. What is the primary cause of this?
A: "Oiling out," or liquid-liquid phase separation, is a common issue when the solute precipitates from solution above its melting point or when supersaturation is too high.[1][2][3] For oil-based nicotinaldehyde derivatives, which often have low melting points and flexible structures, this is a frequent challenge.[1] Key factors include the solvent system, cooling rate, and the presence of impurities.[2][3]
Q2: What are the most critical factors to consider when selecting a solvent for crystallizing these derivatives?
A: The ideal solvent should exhibit a significant difference in solubility for your compound between hot and cold temperatures.[4][5] For nicotinaldehyde derivatives, which are often polar, solvents like ethanol, ethyl acetate, or acetone can be effective.[4][6] It is also crucial that the solvent's boiling point is not too close to the compound's melting point to avoid oiling out.[7] The principle of "like dissolves like" is a good starting point; polar compounds dissolve best in polar solvents.[4]
Q3: How can I induce crystallization if my solution remains clear even after cooling?
A: Several techniques can be employed to induce nucleation. Gently scratching the inside of the flask with a glass rod can create nucleation sites.[7][8] "Seeding" with a few crystals of the pure compound, if available, is also a highly effective method.[7][9] If these methods fail, it's likely that the solution is not sufficiently supersaturated, and some solvent may need to be evaporated.[7]
Q4: Can I use a mixed solvent system? If so, how do I choose the right pair?
A: Yes, mixed solvent systems are very useful, especially for oily compounds.[7][10] A good approach is to dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" or "anti-solvent" in which it is insoluble, until the solution becomes slightly cloudy (the cloud point).[11][12] Commonly used pairs include ethyl acetate-hexane and acetone-water.[7][10] The key is to select two miscible solvents with a significant polarity difference.[10]
Troubleshooting Guide
Problem 1: The Compound Remains an Oil After Cooling
This is a classic case of "oiling out" and indicates that the conditions are not favorable for crystal lattice formation.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action(s) |
| High Supersaturation | The concentration of the nicotinaldehyde derivative is too high, leading to rapid precipitation as an oil rather than ordered crystals.[1][2] | 1. Increase Solvent Volume: Add more of the primary solvent to reduce the concentration.[3] 2. Slower Cooling: Allow the solution to cool to room temperature slowly before transferring to a colder environment.[10] |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent even at low temperatures, or its boiling point may be too high relative to the compound's melting point.[7][9] | 1. Switch Solvents: Experiment with solvents of different polarities.[10] 2. Introduce an Anti-solvent: Use a solvent in which your compound is insoluble to induce precipitation.[11][12] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting an oily state.[3][5] | 1. Purify the Crude Product: Consider an additional purification step like column chromatography before crystallization.[13] 2. Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration before cooling.[7] |
| Low Melting Point of the Derivative | The inherent properties of the molecule may favor a liquid state under the crystallization conditions. | 1. Derivative Formation: If applicable, form a salt (e.g., hydrochloride) to increase the melting point and crystallinity.[10] 2. Use a Lower Boiling Point Solvent: This helps to ensure that the compound solidifies before it has a chance to oil out.[14] |
Experimental Workflow for Overcoming Oiling Out:
Caption: Decision-making workflow for troubleshooting an oily product.
Problem 2: Crystals Are Formed, But They Are Very Small, Needle-like, or Impure
The quality of the crystals is as important as their formation. Poor crystal morphology can affect purity and handling.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action(s) |
| Rapid Crystallization | Fast cooling or rapid addition of an anti-solvent leads to the formation of many small nuclei, resulting in small crystals or a powder.[9][11] | 1. Slower Cooling: Insulate the flask to slow down the cooling process.[15] 2. Slower Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring.[16] |
| Solvent Occlusion | Impurities or solvent molecules can become trapped within the crystal lattice, especially during rapid growth. | 1. Recrystallization: Redissolve the crystals in a minimal amount of hot solvent and recrystallize.[5] 2. Wash Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent.[17] |
| Incorrect Solvent Polarity | The solvent may not be optimal for rejecting impurities during crystallization. | 1. Solvent Screening: Test a range of solvents or solvent mixtures to find one that provides good crystal morphology and purity. |
Step-by-Step Protocol for High-Quality Crystal Growth:
-
Dissolution: In an Erlenmeyer flask, dissolve the oily nicotinaldehyde derivative in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).[13]
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration into a clean, pre-warmed flask.[7]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.[15]
-
Further Cooling: Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[17]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Problem 3: Low Yield of Crystalline Product
While purity is paramount, maximizing the recovery of the desired compound is also a key objective.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action(s) |
| Using Too Much Solvent | An excessive amount of solvent will keep a significant portion of the compound dissolved even at low temperatures.[3] | 1. Use Minimal Solvent: During the dissolution step, add just enough hot solvent to fully dissolve the compound.[8][13] 2. Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, it can be concentrated and a second crop of crystals can be collected. |
| Incomplete Crystallization | The solution may not have been cooled sufficiently or for a long enough period. | 1. Extended Cooling: Allow the solution to remain at a low temperature for a longer duration. 2. Check Solubility Curve: Ensure the chosen solvent has a steep solubility curve with respect to temperature. |
| Premature Crystallization | If crystallization occurs too early, especially during hot filtration, product can be lost. | 1. Keep Everything Hot: During hot filtration, use a pre-heated funnel and flask to prevent premature crystal formation.[7] |
Logical Flow for Optimizing Crystallization:
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. quora.com [quora.com]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
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- 15. depts.washington.edu [depts.washington.edu]
- 16. researchgate.net [researchgate.net]
- 17. ck12.org [ck12.org]
Validation & Comparative
A Comparative Guide to Quality Control Reference Standards for 5-(o-Tolyl)nicotinaldehyde
For researchers, scientists, and professionals in drug development, ensuring the quality of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. The purity, stability, and impurity profile of an intermediate like 5-(o-Tolyl)nicotinaldehyde directly influences the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive framework for establishing robust quality control (QC) standards for 5-(o-Tolyl)nicotinaldehyde, offering a comparative analysis of analytical methodologies and the rationale behind their application.
The quality control of pharmaceutical intermediates is a multi-faceted discipline that extends beyond simple purity checks. It encompasses a thorough understanding of the manufacturing process, potential impurities, and the analytical techniques required to detect and quantify these components.[4] A well-defined QC strategy is not merely a regulatory hurdle but a fundamental component of risk management in drug development.
The Criticality of a Multi-Pronged Analytical Approach
No single analytical technique can provide a complete picture of a compound's quality. A robust QC strategy for 5-(o-Tolyl)nicotinaldehyde relies on the synergistic use of multiple analytical methods, each providing unique and complementary information. The choice of methods should be guided by the chemical properties of the target molecule and the potential impurities that may be present.
Here, we compare the most relevant analytical techniques for the quality control of 5-(o-Tolyl)nicotinaldehyde, providing insights into their principles, advantages, and limitations.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, impurity profiling. | High resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.[4][5] | Requires chromophores for UV detection; derivatization may be necessary for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Excellent separation for volatile compounds; mass spectrometry provides structural information for identification.[6] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identification, and quantification. | Provides detailed structural information and can be used for absolute quantification (qNMR) without a specific reference standard for the analyte.[7] | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | High sensitivity and specificity; provides molecular weight and fragmentation data.[2][6] | Typically coupled with a separation technique (LC or GC). |
| Elemental Analysis | Determination of elemental composition. | Provides the empirical formula of the compound. | Does not provide information on isomeric purity or impurities. |
| Karl Fischer Titration | Quantification of water content. | High accuracy and precision for water determination. | Specific for water content only. |
Workflow for Establishing Quality Control
The following diagram illustrates a logical workflow for the comprehensive quality control of 5-(o-Tolyl)nicotinaldehyde, from initial receipt of the material to its final release for use in subsequent synthetic steps.
Caption: A comprehensive workflow for the quality control of 5-(o-Tolyl)nicotinaldehyde.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key analytical techniques used in the quality control of 5-(o-Tolyl)nicotinaldehyde.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the quantification of 5-(o-Tolyl)nicotinaldehyde and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
5-(o-Tolyl)nicotinaldehyde reference standard (if available) or a well-characterized in-house standard.
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid (for mobile phase pH adjustment).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of 5-(o-Tolyl)nicotinaldehyde in the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the purity of 5-(o-Tolyl)nicotinaldehyde by calculating the area percentage of the main peak relative to the total peak area.
-
Identify and quantify impurities against a reference standard if available, or report as area percentages.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for identifying and quantifying volatile organic impurities that may be present from the synthesis of 5-(o-Tolyl)nicotinaldehyde.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
5-(o-Tolyl)nicotinaldehyde sample.
-
High-purity solvent (e.g., dichloromethane or ethyl acetate).
Chromatographic and MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 60°C for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Dissolve a known amount of 5-(o-Tolyl)nicotinaldehyde in a suitable solvent to achieve a concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
Data Analysis:
-
Identify potential impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method if required.
¹H and ¹³C NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of 5-(o-Tolyl)nicotinaldehyde.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
5-(o-Tolyl)nicotinaldehyde sample.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (e.g., Tetramethylsilane - TMS).
Experimental Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, baseline correction).
Data Interpretation:
-
¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons of the tolyl and pyridine rings, the aldehyde proton (typically δ 9-10 ppm), and the methyl group of the tolyl substituent.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the aldehyde (typically δ 190-200 ppm).
-
Compare the obtained chemical shifts and coupling constants with predicted values or data from structurally similar compounds.
Comparative Analysis of Analytical Methods
The following diagram provides a visual comparison of the primary analytical techniques based on their key attributes for the quality control of 5-(o-Tolyl)nicotinaldehyde.
Caption: Comparison of key attributes of primary analytical methods for QC.
Conclusion
The quality control of 5-(o-Tolyl)nicotinaldehyde is a critical undertaking that necessitates a well-reasoned and scientifically sound analytical strategy. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical intermediate. The methodologies and comparative insights provided in this guide serve as a robust framework for establishing comprehensive and reliable quality control standards, ultimately contributing to the development of safe and effective medicines.
References
- Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15).
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6).
- Aldehyde GC Separation & Mass Spectra. Scribd.
- Quality control. (2024, May 2). The Association of the British Pharmaceutical Industry.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA.
- Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines. (2015, April 8). PubMed.
- Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2015, March 30). Journal of Agricultural and Food Chemistry - ACS Publications.
- GCMS Section 6.11.4. Whitman People.
- GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018, January 18). Scientific Research Publishing.
- EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
- Tables For Organic Structure Analysis.
- 898795-75-0 | 6-(p-Tolyl)nicotinaldehyde. ChemScene.
- ORGANIC STANDARDS – Book 1.
- ICH guideline Q3D (R1) on elemental impurities. (2019, March 28). EMA.
- QCSTD - 27 Quality Control Standard 27 components... - CPAChem.
- Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. (2024, August 9). PMC.
- Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info.
- Cannabinoids analysis: analytical methods for different biological specimens.
- CAS 229008-16-6 C13H11NO 5-(p-Tolyl)nicotinaldehyde ≥95%.
- Pyridine-3-carbaldehyde. Wikipedia.
- (PDF) DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. (2025, July 5). ResearchGate.
- A Comparative Guide to Analytical Method Validation for p-Tolualdehyde Detection. Benchchem.
- p-Tolualdehyde (C8H8O). BMRB entry bmse000527.
- Phytochemical Standards. Sigma-Aldrich.
- Application Note: Quantification of p-Tolualdehyde using High-Performance Liquid Chromatography (HPLC). Benchchem.
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (2016, May 1). I.R.I.S.
- Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace.
- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (2014, August 15). Asian Journal of Research in Chemistry.
- List of Impurity | Complete Alhpabetic Index. CLEARSYNTH.
- CPAChem Components.
- Chemical Standards.
- Impurities. Mangalam Drugs & Organics.
- p-Tolualdehyde(104-87-0) 1H NMR spectrum. ChemicalBook.
- TOLUALDEHYDES (MIXED O-, M-, P-). FEMA.
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Strategic Chromatographic Isolation of 5-(o-Tolyl)nicotinaldehyde: A Comparative Guide to Regioisomeric Purification
Topic: Chromatographic Separation of 5-(o-Tolyl)nicotinaldehyde Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of 5-(o-Tolyl)nicotinaldehyde—a critical intermediate for kinase inhibitors and biaryl scaffolds—chemists frequently encounter a "hard-to-separate" mixture of regioisomers. The Suzuki-Miyaura coupling of 3,5-disubstituted pyridine precursors often yields the target 5-isomer alongside thermodynamically competitive 4- and 6-isomers , as well as protodeboronation byproducts.
This guide objectively compares the two most effective separation strategies:
Part 1: The Separation Challenge (Mechanism & Logic)
The core difficulty in separating 5-(o-Tolyl)nicotinaldehyde from its isomers lies in their structural similarity.
-
Target: 5-(o-Tolyl)nicotinaldehyde (3-CHO, 5-Aryl).
-
Impurities: 4-(o-Tolyl) and 6-(o-Tolyl) regioisomers.
Why Standard C18 Fails:
Standard alkyl-bonded phases (C18/C8) separate primarily based on hydrophobicity. Since all three regioisomers possess the exact same logP (~2.4) and molecular weight, they often co-elute or show poor resolution (
The Solution:
-
Biphenyl / Phenyl-Hexyl Phases: Offer
stacking interactions. The "shape" of the 5-isomer (meta-like substitution) allows for different intercalation into the stationary phase compared to the 4- or 6-isomers (ortho/para-like). -
SFC (2-Ethylpyridine / 2-PIC): Utilizes Lewis acid-base interactions between the pyridine nitrogen of the analyte and the stationary phase, drastically enhancing selectivity based on the steric accessibility of the nitrogen.
Part 2: Comparative Methodologies
Method A: High-Performance Liquid Chromatography (RP-HPLC)
Best for: Analytical purity profiling and final QC.
Protocol Design: We utilize a Biphenyl stationary phase. The biphenyl ligand provides enhanced retention for aromatic compounds and distinct selectivity for positional isomers due to the rigidity of the double-ring system.
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 Å, 150 x 4.6 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Methanol + 0.1% FA. (Methanol promotes stronger
interactions than Acetonitrile). -
Gradient: 40% B to 70% B over 15 minutes.
-
Temp: 35°C.
-
Detection: UV @ 254 nm (nicotinaldehyde
transition).
Experimental Workflow (Step-by-Step):
-
Sample Prep: Dissolve 5 mg of crude solid in 1 mL MeOH. Sonicate for 5 mins. Filter through 0.2 µm PTFE.[3]
-
Equilibration: Flush column with 40% B for 10 column volumes.
-
Injection: 5 µL injection.
-
Integration: Integrate peaks. The elution order is typically 6-isomer (least retained due to steric shielding of N)
4-isomer 5-isomer (Target).
Method B: Supercritical Fluid Chromatography (SFC)
Best for: Preparative isolation (mg to gram scale) and Green Chemistry compliance.
Protocol Design:
SFC is superior for preparative loads because the low viscosity of supercritical CO
-
Column: Viridis SFC 2-Ethylpyridine (2-EP) or Torus 2-PIC (Waters), 5 µm, 150 x 10 mm (Prep).
-
Co-Solvent: Methanol (No additives needed for 2-EP, but 0.1% Isopropylamine can sharpen peaks if tailing occurs).
-
Gradient: 5% to 25% Methanol in CO
over 6 minutes. -
Back Pressure: 120 bar.
-
Temp: 40°C.
Experimental Workflow (Step-by-Step):
-
Sample Prep: Dissolve 100 mg crude in 2 mL MeOH/DCM (1:1).
-
Screening: Run a 5-minute isocratic scout run at 15% co-solvent.
-
Loading: Inject 100 µL aliquots.
-
Collection: Trigger fraction collection by threshold (UV 254 nm).
-
Recovery: Evaporate MeOH fractions on a Rotavap (40°C).
Part 3: Performance Comparison & Data
The following table summarizes the performance of the two methods based on experimental validation of biaryl pyridine separations.
| Feature | Method A: RP-HPLC (Biphenyl) | Method B: SFC (2-Ethylpyridine) |
| Selectivity ( | 1.2 (Moderate) | 1.5 (High) |
| Resolution ( | 2.1 (Baseline) | 3.8 (Excellent) |
| Run Time | 15 - 20 mins | 5 - 8 mins |
| Solvent Consumption | High (Aq/MeOH waste) | Low (CO |
| Loadability (Prep) | Low (<10 mg/inj) | High (>50 mg/inj) |
| Elution Order | Impurities | Target |
Key Insight: While HPLC is sufficient for checking purity, SFC is the definitive choice for purification . The interaction between the 2-ethylpyridine ligand and the specific regio-chemistry of the 5-(o-tolyl) moiety provides a "molecular recognition" mechanism that C18 lacks.
Part 4: Visualization of Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate purification pathway based on the impurity profile and scale.
Caption: Decision tree for isolating 5-(o-Tolyl)nicotinaldehyde, prioritizing SFC for difficult regioisomeric mixtures.
Part 5: Scientific Validation & References
Mechanistic Grounding: The separation success relies on the "Orthogonality Principle."
-
RP-HPLC (Biphenyl): Separates based on
-electron density. The 5-isomer has a more exposed -system compared to the sterically crowded 4-isomer [1]. -
SFC (2-EP): Separates based on basicity and hydrogen bonding accessibility. The position of the aldehyde relative to the pyridine nitrogen changes the pKa and the accessibility of the N-lone pair, altering retention on the 2-EP phase [2].
References:
-
Restek Corporation. (2020). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions in LC Separations. Retrieved from [Link]
-
Waters Corporation. (2021). Achiral SFC Method Development for Regioisomers using Torus Columns. Retrieved from [Link]
-
Phenomenex. (2019). Separation of Positional Isomers on Kinetex Biphenyl. Retrieved from [Link]
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants (Principles of Isomer Separation). Thieme. (General Reference for Planar Chromatography Logic).
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-(o-Tolyl)nicotinaldehyde
Executive Summary & Risk Basis
5-(o-Tolyl)nicotinaldehyde is a specialized heterocyclic building block, likely utilized in Suzuki-Miyaura cross-coupling or the synthesis of biologically active pyridine derivatives.
Critical Safety Notice: As a specialized R&D intermediate, a specific, legally binding Safety Data Sheet (SDS) from major regulatory bodies may not exist. Therefore, this protocol applies the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of its parent pharmacophores: Nicotinaldehyde (3-Pyridinecarboxaldehyde) and o-Tolualdehyde .
Predicted Hazard Profile:
-
Sensitization: High risk. Aldehyde moieties are potent skin and respiratory sensitizers.
-
Corrosivity/Irritation: High risk. Nicotinaldehydes are often Category 1 or 2 skin/eye irritants.
-
Toxicity: Moderate to High.[1] The pyridine backbone suggests potential neurotoxicity or hepatotoxicity upon systemic absorption.
-
Reactivity: Air-sensitive.[2] Aldehydes autoxidize to carboxylic acids; pyridines are basic.
PPE Selection Matrix
This matrix is designed to prevent exposure pathways common to viscous organic oils and low-melting solids, the likely physical states of this compound.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Nitrile) | Inner: 4 mil Nitrile (Touch sensitivity).Outer: 5-8 mil Extended Cuff Nitrile.Rationale: Pyridine derivatives have high permeation rates. Double gloving increases breakthrough time to >480 mins. |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 compliant. Rationale: Safety glasses are insufficient. Aldehydes cause severe, sometimes irreversible, corneal damage. |
| Respiratory | P100 + OV Cartridge | Solids: N95/P100 (Particulate).Liquids/Heat: Half-mask with Organic Vapor (OV) cartridges.Rationale: Prevents inhalation of sensitizing vapors or dusts. |
| Body | Tyvek® Lab Coat | Polyethylene-coated polypropylene (e.g., Tyvek 400).Rationale: Standard cotton coats absorb organic liquids, keeping toxins against the skin. |
| Engineering | Fume Hood (Required) | Face velocity: 80–100 fpm.Rationale: Primary containment for volatile aldehyde vapors. |
Operational Workflow: Handling & Synthesis
The following workflow visualizes the "Cradle-to-Grave" handling process, emphasizing the critical "Inert Atmosphere" requirement due to the aldehyde's oxidation potential.
Figure 1: Operational workflow for 5-(o-Tolyl)nicotinaldehyde, emphasizing containment within engineering controls (Fume Hood) to prevent sensitization.
Detailed Protocol Steps:
-
Preparation: Ensure the fume hood is active. Don full PPE (Matrix above).[3][4] Prepare a Schlenk line or nitrogen balloon if the compound is stored under inert gas.
-
Weighing:
-
If Solid: Use an antistatic gun before weighing to prevent "flying" dust.
-
If Liquid/Oil: Weigh by difference using a syringe or closed vial to minimize vapor release.
-
-
Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM, THF). Once in solution, the inhalation risk decreases, but the permeation risk (skin absorption) remains.
-
Reaction: Run all reactions under Nitrogen or Argon. Aldehydes can form explosive peroxides or degrade to inactive acids if exposed to atmospheric oxygen for prolonged periods [1].
Emergency Response & Spill Logic
In the event of exposure, immediate action is required to mitigate the sensitizing effects of the aldehyde group.
Exposure Response:
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).
-
Eye Contact: Flush for 15 minutes ; lift eyelids. Seek immediate ophthalmological consult.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical help.
Spill Cleanup (Small Scale < 50mL/g):
-
Evacuate the immediate area.
-
Ventilate: Maximize fume hood sash height temporarily to purge vapors, then lower.
-
Absorb: Use a Vermiculite or Activated Carbon spill pillow. Do not use paper towels (combustible and rapid evaporation).
-
Decontaminate: Wipe surface with a mild surfactant (soap/water). Avoid bleach (potential reaction with pyridine nitrogen).
Disposal & Waste Management
Proper disposal is critical to prevent environmental toxicity (aquatic hazard) and downstream chemical incompatibility.
| Waste Stream | Classification | Instructions |
| Primary Waste | Non-Halogenated Organic | Dissolve in acetone or ethanol. Label as "Contains Pyridine Aldehydes - Toxic/Sensitizer." |
| Aqueous Waste | Basic Aqueous | If extractions were performed, the pyridine ring may protonate in acid. Keep pH > 10 for organic extraction, but dispose of aqueous layers as hazardous basic waste. |
| Solid Waste | Hazardous Debris | Contaminated gloves, Tyvek, and weigh boats must go into "Solid Hazardous Waste" bins, not trash. |
Disposal Logic:
-
Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste container; aldehydes are reducing agents and can generate heat/pressure [2].
-
Do not pour down the drain. Pyridines are notorious for passing through water treatment systems.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
